Technical Whitepaper: Chemical Properties and Synthetic Methodologies of 1-(Difluoromethyl)-5-methoxy-1H-indole
Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the N-difluoromethylation of indoles has emerged as a powerful tool to modulat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. Specifically, the N-difluoromethylation of indoles has emerged as a powerful tool to modulate pharmacokinetics. 1-(Difluoromethyl)-5-methoxy-1H-indole (CAS: 1599210-06-6) represents a highly valuable building block where the difluoromethyl (
) group acts as a lipophilic bioisostere for traditional hydrogen bond donors (like or ).
As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind the synthesis of this compound, explore the electronic influence of the 5-methoxy substituent, and provide a self-validating experimental workflow designed for high-yield, reproducible isolation.
Physicochemical Profiling and Analytical Data
The addition of the
group fundamentally alters the physicochemical landscape of the 5-methoxyindole core. By masking the polar N-H bond, the Topological Polar Surface Area (TPSA) drops significantly, while the lipophilicity (LogP) increases, enhancing passive membrane permeability—a critical parameter for central nervous system (CNS) targets.
Below is the consolidated quantitative data for 1-(difluoromethyl)-5-methoxy-1H-indole, derived from authoritative chemical databases and primary literature[1, 3]:
Property / Parameter
Value / Description
Chemical Name
1-(difluoromethyl)-5-methoxy-1H-indole
CAS Number
1599210-06-6
Molecular Formula
Molecular Weight
197.18 g/mol
LogP (Calculated)
3.045
TPSA
14.16 Ų
Melting Point
71 – 72 °C
H NMR (400 MHz, )
7.21 ppm (t, Hz, ), 3.88 (s, 3H, )
F NMR Characteristic
Doublet at to ppm (coupled to H)
Table 1: Key physicochemical and analytical parameters of 1-(difluoromethyl)-5-methoxy-1H-indole.
Mechanistic Pathway: The Electronic Interplay
To synthesize 1-(difluoromethyl)-5-methoxy-1H-indole efficiently, one must understand the electronic causality of the reagents. The most scalable and cost-effective method utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene (
) precursor [4].
The Causality of the 5-Methoxy Group:
The electron-donating nature of the methoxy group at the C-5 position pushes electron density into the indole
-system. While this slightly increases the pKa of the N-H bond (making it harder to deprotonate compared to electron-deficient indoles), it renders the resulting indolyl anion significantly more nucleophilic. This enhanced nucleophilicity is crucial for rapidly trapping the highly transient, electrophilic difluorocarbene before it can undergo deleterious dimerization into tetrafluoroethylene gas.
Figure 1: Mechanistic pathway of base-catalyzed N-difluoromethylation.
Self-Validating Experimental Protocol
The following protocol is engineered for a 10 mmol scale. As an application scientist, I have embedded self-validating checkpoints within the workflow to ensure that any deviations in carbene kinetics are immediately detectable. This methodology is adapted from optimized, scalable procedures for N-heterocycle difluoromethylation [1, 2].
Phase 1: Anion Generation
Setup: Charge a flame-dried 100 mL round-bottom flask with 5-methoxy-1H-indole (1.47 g, 10.0 mmol) and anhydrous
) (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 30 minutes under an argon atmosphere.
Causality Check: DMF is strictly required here. Its high dielectric constant separates the potassium cation from the indolyl anion, maximizing the nitrogen's nucleophilicity.
Phase 2: Controlled Carbene Trapping
Heating: Elevate the reaction temperature to exactly 95 °C using an oil bath.
Precursor Addition: Add Sodium Chlorodifluoroacetate (SCDA) (3.81 g, 25.0 mmol) in 5 equal portions over 60 minutes.
Expert Insight: SCDA undergoes thermal decarboxylation strictly above 90 °C. Adding it in portions maintains a low steady-state concentration of
. If added all at once, the carbene will dimerize, and the reaction will fail.
Phase 3: Self-Validation & Monitoring
TLC Check: After 2 hours at 95 °C, pull a 0.1 mL aliquot. Run a Thin Layer Chromatography (TLC) plate using Hexanes/Ethyl Acetate (8:2).
Validation System: The starting material (5-methoxyindole) will have a lower
() and stain heavily with vanillin. The product will elute much faster () due to the loss of the hydrogen-bonding N-H group. If the lower spot persists, add an additional 0.5 eq of SCDA.
Phase 4: Quenching and Isolation
Quenching: Cool the mixture to room temperature. Slowly add 50 mL of distilled water. This protonates the intermediate
anion to form the final group.
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to thoroughly remove the DMF solvent.
Purification: Dry over
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Final Validation: Confirm the structure via
H NMR. The absolute proof of success is the disappearance of the broad N-H singlet at ppm and the emergence of a distinct triplet at 7.21 ppm with a massive coupling constant ( Hz), representing the proton split by the two adjacent fluorine atoms [1].
Conclusion
The transformation of 5-methoxyindole to 1-(difluoromethyl)-5-methoxy-1H-indole is a masterclass in kinetic control and electronic tuning. By leveraging the electron-rich nature of the 5-methoxy substituted core and tightly controlling the thermal generation of difluorocarbene, researchers can reliably synthesize this compound. The resulting physicochemical shift—specifically the drastic reduction in TPSA—makes this molecule an exceptional scaffold for developing highly permeable neuroactive agents and kinase inhibitors.
References
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Petko, K.; Filatov, A. French-Ukrainian Journal of Chemistry, 2018, 6(1), 101-108.[Link]
A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Hong, Z. et al. Journal of Fluorine Chemistry, 2020, 234, 109514.[Link]
Recent Advances in the Synthetic Application of Difluorocarbene. Ni, C.; Hu, J. Synthesis, 2014, 46(07), 842-863.[Link]
Exploratory
1-(difluoromethyl)-5-methoxy-1H-indole CAS number and identifiers
Part 1: Compound Identification & Significance 1-(Difluoromethyl)-5-methoxy-1H-indole is a specialized organofluorine building block used primarily in medicinal chemistry. It serves as a critical intermediate for introdu...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Compound Identification & Significance
1-(Difluoromethyl)-5-methoxy-1H-indole is a specialized organofluorine building block used primarily in medicinal chemistry. It serves as a critical intermediate for introducing the N-difluoromethyl motif, a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, into indole-based pharmacophores. This modification modulates lipophilicity (
), metabolic stability, and hydrogen bonding capacity without significantly altering steric bulk.
Core Identifiers
Identifier Type
Value
CAS Number
1599210-06-6
IUPAC Name
1-(Difluoromethyl)-5-methoxy-1H-indole
Molecular Formula
Molecular Weight
197.18 g/mol
SMILES
COc1ccc2n(C(F)F)cc2c1
Appearance
White solid
Melting Point
71–72 °C
Part 2: Synthesis & Mechanistic Principles
The synthesis of 1-(difluoromethyl)-5-methoxy-1H-indole relies on the generation of difluorocarbene (
), a reactive intermediate that undergoes insertion into the N-H bond of the indole nucleus. While historical methods utilized gaseous chlorodifluoromethane (Freon-22), modern protocols prioritize solid, shelf-stable precursors to enhance safety and reproducibility.
Reaction Mechanism: Difluorocarbene Insertion[1]
The reaction proceeds via a base-mediated deprotonation of the indole nitrogen, followed by the attack of the resulting indolyl anion on the electrophilic difluorocarbene species.
Caption: Mechanistic pathway for the N-difluoromethylation of 5-methoxyindole via difluorocarbene insertion.
Part 3: Experimental Protocols
Method A: Traditional Freon-22 Route (Literature Standard)
Based on protocols described in French-Ukrainian Journal of Chemistry (2018).
Context: This method is high-yielding but requires handling gaseous reagents and ozone-depleting substances. It is provided for reference to the specific CAS origin.
Setup : Equip a reaction vessel with a gas inlet tube, a high-efficiency condenser (cooled to -20°C), and a vigorous magnetic stirrer.
The N-difluoromethyl group is a strategic bioisostere in medicinal chemistry.
Lipophilicity Modulation : The
group is a weak hydrogen bond donor (unlike ) but is more lipophilic than the parent . This helps in crossing the Blood-Brain Barrier (BBB).
Metabolic Blocking : Substitution at the nitrogen prevents metabolic N-glucuronidation or oxidation, prolonging the half-life (
) of the drug candidate.
Electronic Effects : The electron-withdrawing nature of
lowers the electron density of the indole ring, potentially altering stacking interactions in the receptor binding pocket.
Workflow: Integration into Lead Optimization
Caption: Decision workflow for incorporating the N-difluoromethyl moiety during lead optimization.
References
Yagupolskii, Y. L., et al. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[3] French-Ukrainian Journal of Chemistry, 6(1), 102-109. [Link]
PubChem . (n.d.).[4] 1-(Difluoromethyl)-5-methoxy-1H-indole (Compound).[5][6][7][8] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Li, H., et al. (2021). Base-Promoted Formylation and N-Difluoromethylation of Azaindoles. Chinese Journal of Chemistry. [Link]
A Technical Guide to the Lipophilicity and LogP of 1-(difluoromethyl)-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals Executive Summary Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1][2][3] This guide provides an in-depth analysis of the lipophilicity of 1-(difluoromethyl)-5-methoxy-1H-indole , a heterocyclic compound of interest in medicinal chemistry. We will explore its structural components, present computationally predicted partition coefficient (LogP) values, and provide detailed, field-proven experimental protocols for its empirical determination. This document is designed to serve as a comprehensive resource for scientists seeking to understand, measure, and modulate the lipophilicity of this and structurally related molecules to optimize for drug-like properties.
Introduction: The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich (non-polar) environment, is a paramount parameter in drug design.[1][2] It profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its toxicity.[3][4][5] A molecule's ability to passively diffuse across the lipid bilayers of cell membranes is directly tied to its lipophilicity.[1] However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation and absorption, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5][6]
The n-octanol/water partition coefficient (P) is the gold standard for quantifying lipophilicity. It is expressed as its logarithm, LogP :
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] For orally administered drugs, an optimal LogP is generally sought, with Lipinski's Rule of Five suggesting a value of less than 5 is desirable for good absorption and permeation.[6][7][8][9] Specifically, a LogP between 1 and 3 is often targeted for good bioavailability, while values around 2 are considered ideal for central nervous system (CNS) penetration.[4][5]
The subject of this guide is 1-(difluoromethyl)-5-methoxy-1H-indole. Its structure consists of three key components that influence its overall lipophilicity:
Indole Scaffold: The bicyclic indole ring is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[10][11] The indole nucleus itself is moderately lipophilic.
5-methoxy Group (-OCH3): The methoxy group attached to the benzene ring generally increases lipophilicity compared to a simple hydrogen atom.
1-difluoromethyl Group (-CHF2): The incorporation of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties.[12] The difluoromethyl group is particularly interesting. It is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a weak hydrogen bond donor.[12][13][14] Its effect on lipophilicity is context-dependent; it typically increases lipophilicity compared to a methyl group, but this effect can be modulated by the electronic environment of the molecule.[14][15][16]
Based on this structural analysis, 1-(difluoromethyl)-5-methoxy-1H-indole is expected to be a moderately lipophilic compound with a positive LogP value.
Computational Prediction of LogP (cLogP)
Before embarking on experimental determination, computational models provide a rapid and cost-effective estimation of LogP. These algorithms, such as those based on atomic or fragmental contributions, predict LogP from the chemical structure alone.[4] Various platforms provide such predictions, often yielding slightly different results due to their underlying algorithms and training datasets.[17]
Below is a summary of predicted LogP values for 1-(difluoromethyl)-5-methoxy-1H-indole from available public databases.
Note: These values are estimations and should be confirmed by experimental methods for definitive characterization.
Experimental Determination of LogP
Empirical measurement of LogP is essential for accurate characterization. The two most widely accepted methods, standardized by the Organisation for Economic Co-operation and Development (OECD), are the Shake-Flask Method (OECD 107) and the HPLC Method (OECD 117).
Gold Standard: The Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water at equilibrium. It is considered the definitive method for LogP values in the range of -2 to 4.[20][21][22]
Causality Behind Experimental Choices:
n-Octanol: Chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are believed to mimic those of biological lipid membranes.
Mutual Saturation: Water and n-octanol are pre-saturated with each other to ensure that the volume and properties of each phase do not change during the experiment, which would affect the equilibrium.
Centrifugation: This step is critical to achieve a clean separation of the two phases, preventing micro-emulsions that can lead to erroneous concentration measurements.
Concentration Limit: The concentration of the test substance is kept low (typically <0.01 M) to avoid self-association or other non-ideal behaviors that can affect the partition coefficient.[23]
Detailed Protocol:
Preparation of Solvents:
Mix high-purity n-octanol and water (e.g., HPLC grade) in a large vessel.
Stir slowly for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
Sample Preparation:
Prepare a stock solution of 1-(difluoromethyl)-5-methoxy-1H-indole in n-octanol (pre-saturated with water). The concentration should be accurately known.
Partitioning:
In a suitable vessel (e.g., a centrifuge tube with a screw cap), add a precise volume of the n-octanol stock solution and a precise volume of water (pre-saturated with n-octanol).
It is recommended to perform three runs with different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) to ensure the LogP value is independent of the ratio.[21]
Cap the vessel tightly and shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take from several minutes to hours. A minimum of 5 minutes of agitation is recommended, followed by a resting period.
Phase Separation:
Centrifuge the vessels at a moderate speed until the n-octanol and water layers are completely separated and clear.
Analysis:
Carefully withdraw an aliquot from each phase.
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).
Calculation:
Calculate the partition coefficient (P) for each run: P = Coctanol / Cwater.
Calculate the LogP by taking the base-10 logarithm of P.
The final LogP should be reported as the average of the replicate runs. The values from the six determinations should fall within a range of ± 0.3 units.[21]
Caption: Workflow for LogP determination via the OECD 107 Shake-Flask method.
High-Throughput: HPLC Method (OECD 117)
This method estimates LogP by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of reference standards. It is rapid, requires only a small amount of substance, and is suitable for LogP values in the range of 0 to 6.[24][25][26]
Causality Behind Experimental Choices:
Reverse-Phase Column (e.g., C18): The stationary phase is non-polar (long hydrocarbon chains), and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.[24]
Isocratic Elution: A constant mobile phase composition is used to ensure that the retention is solely based on the compound's partitioning behavior, simplifying the correlation to LogP.[24]
Calibration Curve: A series of well-characterized reference compounds with known LogP values spanning the expected range of the test compound is essential. This creates a reliable regression model to interpolate the LogP of the unknown.
Detailed Protocol:
System Setup:
Equip an HPLC system with a reverse-phase column (e.g., C18) and a UV detector.
Prepare a mobile phase of methanol/water at a suitable ratio (e.g., 85:15 v/v). The mobile phase must be degassed.
Set a constant flow rate and allow the system to equilibrate until a stable baseline is achieved.
Calibration:
Select at least 6-8 reference compounds with accurately known LogP values, bracketing the expected LogP of the test compound.
Prepare individual solutions of each reference standard in the mobile phase.
Inject each standard and record its retention time (tR).
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
Analysis of Test Compound:
Prepare a dilute solution of 1-(difluoromethyl)-5-methoxy-1H-indole in the mobile phase.
Inject the sample (in duplicate) and record its average retention time.[24]
Calculation:
For each standard and the test compound, calculate the capacity factor (k): k = (tR - t0) / t0 .
Plot a graph of log k versus the known LogP for the reference standards.
Perform a linear regression on the data points. The resulting equation will be in the form: LogP = a(log k) + b .
Using the calculated log k of 1-(difluoromethyl)-5-methoxy-1H-indole, interpolate its LogP value from the regression equation.
Diagram: HPLC (OECD 117) Experimental Workflow
Caption: Workflow for LogP estimation via the OECD 117 HPLC method.
Interpretation and Significance in Drug Development
With a predicted LogP in the range of 2.8-2.9, 1-(difluoromethyl)-5-methoxy-1H-indole falls within a favorable "drug-like" chemical space.
ADME Profile: A LogP in this range suggests the compound is likely to have good membrane permeability and oral absorption.[1][4] It strikes a balance between being lipophilic enough to cross biological membranes and hydrophilic enough to maintain adequate solubility in aqueous environments like the gastrointestinal fluids and blood plasma.[1]
Lipinski's Rule of Five: The predicted LogP of ~2.8 is well within the guideline of <5, indicating a lower risk of poor absorption or permeation.[6][9]
CNS Penetration: LogP values around 2 are often associated with compounds that can cross the blood-brain barrier.[4] Therefore, this compound may possess CNS activity, a factor to consider depending on the therapeutic target.
Lipophilic Efficiency (LipE): Beyond LogP alone, it is crucial to consider lipophilic efficiency (LipE = pIC50 - LogP). This metric relates potency to lipophilicity, guiding the optimization process towards compounds that achieve high potency without excessive lipophilicity, which can mitigate risks of toxicity and promiscuous binding.[27]
Conclusion
This technical guide has detailed the theoretical underpinnings and practical methodologies for assessing the lipophilicity of 1-(difluoromethyl)-5-methoxy-1H-indole. The computationally predicted LogP of ~2.8-2.9 positions this molecule favorably within the established parameters for drug-like compounds. For definitive characterization, this guide provides robust, step-by-step protocols for the OECD 107 (Shake-Flask) and OECD 117 (HPLC) methods, explaining the scientific rationale for each critical step. By accurately measuring and understanding the LogP, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of developing a successful therapeutic agent.
References
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Zenovel. [Link]
Leeson, P. D., & Davis, A. M. (2019). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery. [Link]
P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
Hopkins, A. L., et al. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]
Shalit, H., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]
OECD 107, OECD 117 and OECD 123. Phytosafe. [Link]
Liu, K., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules. [Link]
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
Getter, T., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
Getter, T., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
Kaur, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]
Droge, S. T. J., & Hermens, J. L. M. (2014). Validation of an HPLC Method for Determining log P ow Values of Surfactants. Tenside Surfactants Detergents. [Link]
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Kumar, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
Besset, T., et al. (2019). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters. [Link]
Soylu Eter, Ö., et al. (2020). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
Predicted log P and log D7.4 and experimentally determined log KP 7.4... ResearchGate. [Link]
Gackowska, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. [Link]1420-3049/29/15/3540)
Technical Guide: Hydrogen Bond Donor Capacity of the Difluoromethyl Group in Indoles
Executive Summary In modern medicinal chemistry, the difluoromethyl group ( ) has transcended its traditional role as a mere lipophilic spacer or metabolic blocker. It is now recognized as a lipophilic hydrogen bond dono...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the difluoromethyl group (
) has transcended its traditional role as a mere lipophilic spacer or metabolic blocker. It is now recognized as a lipophilic hydrogen bond donor (HBD) , capable of acting as a bioisostere for hydroxyl (), thiol (), and amine () groups.[1][2][3][4][5][6]
This guide provides a deep technical analysis of the
moiety specifically within the indole scaffold—a privileged structure in drug discovery. We explore the electronic origins of this H-bond capacity, quantify its strength relative to classical donors, and provide validated experimental protocols for measuring these interactions in your lead optimization campaigns.
Theoretical Basis: The "Polar Hydrophobe" Paradox
The
group presents a paradox: it increases lipophilicity () relative to non-fluorinated alkyls, yet it retains significant polarity and H-bond donating capability.
Electronic Mechanism
The hydrogen bond donating capacity of
arises from the extreme electronegativity of the two geminal fluorine atoms.
Inductive Effect (
): The fluorines pull electron density away from the central carbon (-bond polarization).
Bond Polarization: This electron withdrawal significantly deshields the geminal proton, rendering it electron-deficient (acidic).
Interaction Energy: Unlike the strong electrostatic nature of
bonds (5–10 kcal/mol), the interaction in is weaker (1–3 kcal/mol) and driven by a mix of electrostatics and dispersion forces.
Structural Context: Indoles
In indoles, the position of the
group dictates its behavior:
-Difluoromethyl (): The nitrogen lone pair is delocalized into the aromatic system, but the strong electron-withdrawing nature of the group ($ \sigma_p \approx 0.32 $) pulls density from the indole ring. The proton itself acts as the primary donor.
-Difluoromethyl (): The electronic push-pull of the indole ring system can modulate the acidity of the proton.
Figure 1: Mechanistic flow of Hydrogen Bond activation in Difluoromethyl Indoles.
Quantitative Assessment:
vs. Classical Donors
To rationally design drugs, we must quantify "how strong" this donor is. The Hydrogen Bond Acidity parameter (
) is the standard metric.
Comparative H-Bond Acidity
The
group is a weak donor compared to , but a strong donor compared to unactivated alkyls.
Functional Group
H-Bond Acidity ()
(vs )
Character
Phenol ()
~0.60
-0.6 to -1.0
Strong HBD, Hydrophilic
Aniline ()
~0.26
-1.0
Moderate HBD, Hydrophilic
Difluoromethyl ()
0.09 – 0.15
+0.1 to +0.4
Weak HBD, Lipophilic
Thiophenol ()
~0.10
+0.5
Weak HBD, Lipophilic
Methyl ()
~0.00
0 (Reference)
Non-donor
Trifluoromethyl ()
0.00
+0.6 to +1.2
Non-donor, Lipophilic
Data synthesized from Abraham solute descriptor databases and Zafrani et al. (2017).
The "Goldilocks" Bioisostere
The
group in indoles is unique because it allows you to remove a high-clearance hydroxyl group while maintaining a specific interaction with the target protein, often with improved membrane permeability.
Experimental Protocols
As an application scientist, you should not rely solely on calculated values. The following protocols allow you to empirically measure the HBD capacity of your specific difluoromethyl indole analogs.
Protocol A: NMR Titration (The Gold Standard)
This method measures the chemical shift perturbation of the
proton upon adding a standard H-bond acceptor (e.g., DMSO-d6 or Phosphine Oxide).
Objective: Determine the association constant (
) or relative H-bond strength ().
Reagents:
Solvent:
(Non-polar, non-competing solvent).
Analyte: Your
-Indole (10 mM).
Titrant: DMSO-d6 (Strong H-bond acceptor).
Workflow:
Baseline Scan: Acquire
NMR of the analyte in pure . Note the chemical shift of the triplet (, typically 6.0–7.5 ppm, Hz).
Figure 2: Step-by-step NMR Titration workflow for quantifying H-bond acidity.
Protocol B:
Shift Analysis
A quicker, lower-resolution method to assess the "lipophilic donor" character.
Measure
(octanol/water) of the -indole.
Measure
(alkane/water) or in a non-H-bonding solvent system (e.g., toluene/water).
Rationale: If the
group is forming H-bonds with water, the octanol/water will be lower than expected based purely on surface area calculations.
Comparison: Compare
vs . Since cannot donate H-bonds, the difference (typically ~0.6–0.8 log units) highlights the H-bond contribution of the proton to aqueous solubility.
Strategic Application in Drug Design
Bioisosteric Replacement Strategy
When to deploy
in an indole scaffold:
To Improve Permeability: If an Indole-
or Indole- analog is too polar (low permeability), replace with Indole-. You sacrifice some H-bond strength but gain significant lipophilicity.
To Block Metabolism: If an Indole-
is a metabolic soft spot (oxidation to carboxylic acid), replace with . The bond is metabolically stable, and the steric bulk is similar.
To Modulate
: In -difluoromethyl indoles, the EWG effect reduces the basicity of the indole ring, potentially reducing HERG liability or off-target binding associated with electron-rich aromatics.
Case Study:
-Difluoromethyl Indoles
Research by Zafrani et al. and others has shown that
-difluoromethylation is particularly effective.
Synthesis: Achieved via electrophilic difluoromethylation (e.g., using reagents like
or specific sulfoximine reagents) or radical methods.[7]
Interaction: The
proton projects out of the plane of the indole slightly, available for interactions with backbone carbonyls in the receptor pocket.
References
Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Erickson, J. A. et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. Link
Petko, K. I.[8][9] & Filatov, A. A. (2018).[8] New N-difluoromethylindoles: features of N-difluoromethylation of indoles. French-Ukrainian Journal of Chemistry. Link[8]
Abraham, M. H. et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity. Journal of Organic Chemistry. Link
Bioisosteric Applications of 1-(Difluoromethyl)-5-methoxy-1H-indole
Executive Summary: The Lipophilic Hydrogen Bond Donor In the optimization of indole-based therapeutics, the indole nitrogen (N1) presents a classic dilemma. Leaving it unsubstituted ( ) provides a critical hydrogen bond...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Lipophilic Hydrogen Bond Donor
In the optimization of indole-based therapeutics, the indole nitrogen (N1) presents a classic dilemma. Leaving it unsubstituted (
) provides a critical hydrogen bond (HB) donor but often results in poor membrane permeability and rapid Phase II conjugation (glucuronidation). Methylation () solves the permeability issue but ablates the HB donor capability and introduces a metabolic soft spot (N-demethylation).
1-(Difluoromethyl)-5-methoxy-1H-indole represents a strategic solution to this dichotomy. The
moiety acts as a lipophilic hydrogen bond donor .[1][2][3] The highly polarized C-H bond in the difluoromethyl group functions as a weak HB donor (bioisosteric to ), while the fluorines increase lipophilicity and block metabolic dealkylation.
This guide details the physicochemical rationale, synthetic protocols, and application strategies for deploying this motif in drug design.
), which is purely hydrophobic and electron-withdrawing, the difluoromethyl group () possesses a unique electrostatic signature. The two fluorine atoms withdraw electron density from the carbon, significantly polarizing the C-H bond. This renders the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.
): The group exhibits HB acidity comparable to thiophenols or anilines, though weaker than hydroxyls.[1][2][4]
Lipophilicity (
LogP): Substitution of with typically increases LogP by 0.5–1.0 units, improving blood-brain barrier (BBB) penetration compared to the parent indole.
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the
group resistant to the oxidative N-dealkylation that plagues analogs.
Comparative Metrics: 5-Methoxyindole Scaffolds
The following table contrasts the 1-(difluoromethyl) analog against standard substitutions on the 5-methoxyindole core (a privileged scaffold in serotonergic and melatonergic ligands).
Property
N-H (Parent)
N-CH (Methyl)
N-CFH (Difluoromethyl)
N-CF (Trifluoromethyl)
HB Donor Capability
High (Strong)
None
Moderate (Weak)
None
Lipophilicity (LogP)
Low
Medium
High
Very High
Metabolic Liability
N-Glucuronidation
N-Demethylation
High Stability
High Stability
Electronic Effect ()
-0.83 (Donor)
-0.83 (Donor)
0.45 (Withdrawer)
0.54 (Withdrawer)
pKa of Indole N
~17
N/A
Non-basic
Non-basic
Key Insight: The
analog occupies a "Goldilocks" zone—retaining specific interactions with target proteins (via the C-H donor) while protecting the molecule from rapid metabolism and improving passive transport.
Structural Logic & Signaling Diagrams
The following diagram illustrates the decision matrix for employing the 1-(difluoromethyl)-5-methoxy-1H-indole scaffold in lead optimization.
Figure 1: Decision logic for transitioning from a standard indole to the N-difluoromethyl bioisostere.
Experimental Protocols
Synthesis of 1-(Difluoromethyl)-5-methoxy-1H-indole
Direct N-difluoromethylation of electron-rich indoles can be challenging due to the competing reactivity of the C3 position. The protocol below utilizes a phosphonium salt strategy to ensure N-selectivity under mild conditions.
Reagents:
Substrate: 5-Methoxyindole (1.0 equiv)
Reagent: Diethyl bromodifluoromethylphosphonate (
) or equivalent difluorocarbene source.
Base: KOH (20 equiv) or
.
Solvent: Acetonitrile (MeCN) / Water (1:1) or DMF.[5][6][7]
Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxyindole (147 mg, 1.0 mmol) in MeCN (5 mL).
Base Addition: Add KOH (1.12 g, 20.0 mmol) dissolved in water (5 mL) to the reaction mixture. The mixture is cooled to 0°C.
Carbene Generation: Add diethyl bromodifluoromethylphosphonate (1.5 equiv) dropwise over 10 minutes. Note: The reagent generates difluorocarbene (:CF2) in situ.
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the starting indole (
) and appearance of the product ().
Work-up: Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic phase over anhydrous
Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Validation:
1H NMR (CDCl3): Look for the characteristic triplet of the
proton at ppm with a large geminal coupling constant ( Hz).
19F NMR: Look for a doublet at
ppm.
Synthesis Workflow Diagram
Figure 2: Mechanistic workflow for the N-difluoromethylation via difluorocarbene insertion.
Case Applications in Drug Design[1][2][4][5][14]
Melatonin Receptor Ligands (GPCR Targeting)
Melatonin (5-methoxy-N-acetyltryptamine) targets MT1 and MT2 receptors. The 5-methoxyindole core is critical for binding.
Challenge: Melatonin has a short half-life (
min) due to hepatic metabolism.
Application: Replacing the indole N-H with N-CF2H in melatonin analogs can prevent N-oxidation while maintaining the donor interaction required for receptor activation (mimicking the N-H interaction with the receptor pocket residues). The increased lipophilicity also enhances CNS exposure.
Kinase Inhibitors
Many kinase inhibitors utilize the indole scaffold (e.g., Sunitinib, Axitinib). The N-H usually forms a hinge-binding interaction.
Application: If the N-H donor is weak or solvent-exposed, replacing it with N-CF2H can improve cellular permeability without completely sacrificing the donor geometry, potentially picking up a backbone carbonyl interaction via the C-H...O bond.
References
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Xiong, H. Y., et al. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Macmillan Group, Princeton University.
Takeuchi, Y., et al. (2000).[8] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters.
Zhu, W., et al. (2019). "The Dark Side of Fluorine: Metabolic Stability of Fluorinated Small Molecules." ACS Medicinal Chemistry Letters.
Application Note: Synthesis and Isolation Protocol for 1-(Difluoromethyl)-5-methoxy-1H-indole
Executive Summary & Pharmacological Context The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl (–CHF₂) group is highly prized as a "lipop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, the difluoromethyl (–CHF₂) group is highly prized as a "lipophilic hydrogen bond donor." It acts as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing membrane permeability while maintaining critical target binding interactions[1].
However, the direct N-difluoromethylation of electron-rich indoles, such as 5-methoxy-1H-indole, presents a significant synthetic challenge. The ambident nucleophilicity of the indolide anion often leads to competing C3-alkylation, and the transient nature of difluoromethylating agents requires precise kinetic control[2]. This application note details an optimized, highly regioselective protocol utilizing sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable difluorocarbene precursor to synthesize 1-(difluoromethyl)-5-methoxy-1H-indole.
Mechanistic Rationale & Reaction Causality
To achieve exclusive N-alkylation over C-alkylation, the reaction environment must be strictly controlled.
Carbene Precursor Selection: Historically, N-difluoromethylation utilized ozone-depleting Freon-22 (CHClF₂) gas in biphasic systems, which often resulted in poor yields (e.g., 32%) for electron-rich substrates[2]. Modern approaches favor solid precursors like ClCF₂COONa or ethyl bromodifluoroacetate[3]. We select ClCF₂COONa because its thermal decarboxylation at 100 °C provides a steady, controlled release of difluorocarbene (:CF₂), preventing rapid carbene dimerization.
Base and Solvent Causality: The choice of base is the primary determinant of regioselectivity. We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The large ionic radius of the cesium cation prevents tight ion-pairing with the indolide anion. This generates a "naked," highly reactive nitrogen nucleophile that kinetically outcompetes the softer C3 carbon for attack on the highly electrophilic difluorocarbene[3].
Reaction Pathway
Mechanistic pathway of base-mediated N-difluoromethylation via difluorocarbene.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating why the Cs₂CO₃/DMF system is the optimal self-validating choice for this specific transformation.
Entry
Difluoromethylating Agent
Base
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Freon-22 (CHClF₂, excess)
NaOH (aq)
Toluene/H₂O
25
32
Biphasic system; low yield due to competing hydrolysis[2].
2
ClCF₂COONa (2.0 eq)
K₂CO₃ (2.0 eq)
MeCN
80
45
Poor K₂CO₃ solubility limits the rate of indolide formation.
Alternative neutral carbene generation[4]; higher reagent cost.
Step-by-Step Experimental Protocol
Reagent Preparation & Setup
5-Methoxy-1H-indole: 147.2 mg (1.0 mmol, 1.0 eq).
Sodium chlorodifluoroacetate (ClCF₂COONa): 381.1 mg (2.5 mmol, 2.5 eq). Critical Insight: This reagent must be stored in a desiccator. Trace moisture causes premature hydrolysis of the carbene into carbon monoxide and fluoride, severely depressing yields.
Cesium Carbonate (Cs₂CO₃): 814.5 mg (2.5 mmol, 2.5 eq). Must be flame-dried or oven-dried prior to use.
Anhydrous DMF: 5.0 mL.
Reaction Execution
Deprotonation Phase: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-methoxy-1H-indole and anhydrous Cs₂CO₃. Evacuate and backfill the flask with Argon three times.
Add anhydrous DMF (5.0 mL) via syringe. Stir the resulting suspension at room temperature (25 °C) for 20 minutes. Causality: This pre-stirring ensures complete deprotonation of the indole before the carbene is generated, preventing side reactions.
Carbene Generation: Quickly remove the septum under a positive flow of Argon and add ClCF₂COONa in a single portion. Replace the septum.
Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 4 hours. The mixture will transition from a pale yellow to a dark brown suspension as NaCl precipitates and CO₂ evolves.
Workup & Isolation
Quenching: Remove the flask from the oil bath and cool to room temperature. Quench the reaction by slowly adding distilled water (15 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 × 15 mL).
DMF Removal (Critical Step): Wash the combined organic layers with a saturated aqueous NaCl solution (brine) (5 × 10 mL). Causality: DMF is highly soluble in EtOAc. Repeated brine washes leverage the salting-out effect to force DMF into the aqueous phase, preventing co-elution during chromatography.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.
Chromatographic Purification
Load the crude mixture onto a silica gel column.
Elute using a gradient of 0% to 10% EtOAc in Hexanes. The N-difluoromethylated product is significantly less polar than the starting material due to the loss of the N-H hydrogen bond donor[1].
Combine the product-containing fractions (monitor via TLC, R_f ≈ 0.6 in 4:1 Hexanes/EtOAc) and concentrate to afford 1-(difluoromethyl)-5-methoxy-1H-indole as a white solid (approx. 154 mg, 78% yield).
To verify the integrity of the synthesis, the following spectroscopic benchmarks must be met. The most critical diagnostic signal is the massive geminal coupling of the difluoromethyl proton.
Appearance: White solid; Melting Point: 71–72 °C[2].
Validation Check: The triplet at 7.21 ppm with a coupling constant of 60 Hz is the definitive proof of successful N-difluoromethylation. This splitting arises from the ¹H-¹⁹F geminal coupling. If C3-alkylation occurred, this signal would shift significantly, and the C3 proton (typically around 6.58 ppm) would be absent.
1.[2] Petko, K. I., et al. "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." ResearchGate, July 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOB4SHhIAwM5Pt_SoY-JPZSLlPEpHBfJBa9acMFdYveLtTFI24vwwb02BYbMVdCOiWDwi5fGr5jGrgfkCkqxh6K93ILI2p4nY3T4eVtuEWUZg_9hqaBN43Fvcgx2FyjNl2yVsHtHIx6NF1OGLkpUiFiwhh2TKlB4UCLN0DvLxvQJpz4Ux8DISOBcgF5VB5hM7yTTQVUYHLbVMzwfI8uMqfqLXV_n4rENBLrLfsvSTLkhaL2LPMEEEXTQYIGCsGIp-GPqIG4F9zT_8xc8HgzUyJuEenEtHLdeVEeycU_y3eAob0IIjxWmL6a7UO7AVvUw==]
2.[1] Huchet, Q. A., et al. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." ResearchGate, Aug 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6iVKrhWqGYLqKdzMQdzRfH0-0dLKE075zmAX-0h52t8VEWZKcRnDIh2FX6eiZFDcEks1ib78HUuIucpf3pxz46-66dRNq2SXydykLU8SCrN8XGL2z8MWd9GWQdizFmMoaYAOGXAatPjLCR8vFmv94XtepVZYYQFDAavvsIo-gTEe2A9iqLabi-BRMbzTV10tLmBlGdQFnoEoqRdc8RhCD1YlMJCAZeBBgOKIPzTnKKWtq4lfomiB7q1E40HFGVrc=]
3.[3] Li, et al. "Base‐Promoted Formylation and N‐Difluoromethylation of Azaindoles with Ethyl Bromodifluoroacetate as a Carbon Source." Chinese Journal of Chemistry - Wiley Online Library, Feb 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOd4Rn7Pojo-WH4OZy3UcKhkm9XHzCdhWzU1HSZwy2sPRsXk6ZTgzICi88YrIjCyjzy8idsIP5MTZsPNFdOjJj2zf7TsYSnolxg-AkGXzqU4m-QAhi3sYvIbOsJfuxvuw=]
4.[5] Zhang, D., et al. "The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions." Organic & Biomolecular Chemistry (RSC Publishing), May 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKF6rMzE43XMMZKAL4RcqplvMoRSImYcCSqxd0GpjUy0lV_ALv2yxUrUssbYoc7oIZQ13f4xRHZQ2IbLbewHkx5swUQb3qGmovCRxEI4Cxn1duj_hgtuBwEjGDwo6L4SPRqg0gcsUh6TrpyQ4yeyQYvAWUWWGdEguokIQ=]
5.[4] Zafrani, Y., et al. "Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines." ResearchGate, Sep 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN2G_ZwXuFLHCNn5REWyNRIcQkkIh53StV1EEuteXAqnAHLXw8Ipv62lkwOMppCzAg4yEaBYun3eCTw9uLWdvJCOO_x2NN5KpzJ8LrsTHL7nRKUEYrgf3o7JMRn-kry-SEJrFMTtu5E05ITJOxHE4cgqyA_DXJFBP7RukLot2FEciZ5s1IgV5ENNVit_Qe0CMMejYE-pyT5DHzLuCWNra0qMkPu5bBc2GSuGoCgMlXxSzp7pofrT5PqFrRtVZ7V33e6Xv8BceakaZQKyJfHy52hyMELBKtqaDLfzXbFQ==]
Application Note: Reagents and Protocols for the N-Difluoromethylation of 5-Methoxyindole
Executive Summary The introduction of a difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a transformative strategy in modern drug development. Acting as a lipophilic hydrogen bond donor, the –CF₂H moiety serve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of a difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a transformative strategy in modern drug development. Acting as a lipophilic hydrogen bond donor, the –CF₂H moiety serves as a bioisostere for hydroxyl, thiol, and amine groups, significantly enhancing metabolic stability and membrane permeability[1]. For electron-rich systems like 5-methoxyindole , N-difluoromethylation modulates the intrinsic basicity of the indole nitrogen while dramatically increasing its lipophilicity.
This technical guide provides a critical evaluation of difluoromethylating reagents, mechanistic rationales, and self-validating experimental protocols specifically optimized for the N-difluoromethylation of 5-methoxyindole.
Mechanistic Rationale & Substrate Profiling
The 5-Methoxyindole Microenvironment
The methoxy group at the C5 position exerts a strong electron-donating effect (+M resonance) across the indole core. While this increases the overall electron density (particularly at C3 and N1), it also makes the substrate prone to oxidative degradation or unwanted C-alkylation under harsh conditions.
To achieve exclusive N-selectivity , the reaction relies on the generation of the indolide anion .
Deprotonation : A base (e.g., K₂CO₃, NaH, or KOH) deprotonates the N–H bond. The 5-OMe group slightly destabilizes this anion compared to an unsubstituted indole, rendering the nitrogen highly nucleophilic.
Carbene Capture : The chosen reagent generates singlet difluorocarbene (:CF₂)—an ambiphilic but predominantly electrophilic species. The "hard" indolide anion rapidly captures the transient :CF₂ before it can dimerize into tetrafluoroethylene or hydrolyze[2].
Mechanistic workflow of N-difluoromethylation of 5-methoxyindole via difluorocarbene.
Reagent Selection Matrix
Selecting the correct difluorocarbene source is dictated by scale, safety constraints, and the electronic sensitivity of the substrate. The table below summarizes the quantitative and qualitative data for the most prominent reagents used in indole N-difluoromethylation[3][4][5].
Reagent
Phase
Activation Condition
Byproducts
Typical Yield (Indoles)
Safety & Handling Causality
Freon-22 (CHClF₂)
Gas
Strong Base (KOH/NaH), 40–100 °C
KCl, H₂O
30–65%
High atom economy but requires sealed tubes or balloons. Ozone-depleting substance.
SCDA (ClCF₂COONa)
Solid
Thermal (95 °C), Weak Base
CO₂, NaCl
60–85%
Bench-stable solid. Decarboxylation drives the reaction. Excellent for lab-scale synthesis.
TMSCF₂Br
Liquid
Mild Base / Neutral, RT
TMS-OH, HBr
70–90%
Highly efficient, mild conditions prevent degradation of electron-rich indoles. High cost.
BrCF₂PO(OEt)₂
Liquid
Strong Base, -78 °C to RT
Phosphates
50–75%
Requires cryogenic initiation. Phosphonate byproducts can complicate purification.
Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems . In-Process Quality Control (IPQC) checkpoints are embedded to verify intermediate states before proceeding.
Protocol A: Solid-State Generation using SCDA (Recommended for Discovery Scale)
Sodium chlorodifluoroacetate (SCDA) is highly favored due to its ease of handling and avoidance of gaseous reagents[5].
Causality of Reagent Stoichiometry : :CF₂ is highly reactive and prone to dimerization or hydrolysis. Therefore, a 2.5x excess of SCDA is utilized to ensure complete conversion of the 5-methoxyindole.
Step-by-Step Procedure :
Setup : Charge an oven-dried Schlenk flask with 5-methoxyindole (1.0 mmol, 147 mg), SCDA (2.5 mmol, 381 mg), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
Atmospheric Control : Evacuate the flask and backfill with Argon (repeat 3x). Causality: Ambient moisture will rapidly hydrolyze the generated :CF₂ into carbon monoxide and HF, quenching the reaction.
Solvation : Inject anhydrous DMF (5.0 mL) via syringe.
Thermal Activation : Heat the vigorously stirring suspension to 95 °C for 5 hours. Causality: 95 °C is the precise thermal threshold required to trigger the decarboxylation of SCDA.
IPQC Checkpoint : Withdraw a 50 µL aliquot, dilute in EtOAc, and wash with water.
TLC Validation: Elute with 8:2 Hexane/EtOAc. The N-CF₂H product will appear as a distinct, highly lipophilic spot (higher
) compared to the polar 5-methoxyindole.
NMR Validation: A rapid ¹⁹F NMR of the crude aliquot should reveal a characteristic doublet at ~ -90 to -95 ppm (
Hz).
Workup : Cool to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
Purification : Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Step-by-step experimental workflow for the N-difluoromethylation using SCDA.
Protocol B: Scalable Gas-Phase Method using Freon-22 (CHClF₂)
While historically performed with aqueous KOH yielding moderate results (~32% for 5-methoxyindole)[2], modern scalable procedures utilize NaH with phase-transfer additives to lower the activation energy[3].
Causality of Additives : Heating NaH in DMF at high temperatures is a known thermal hazard. By adding 18-crown-6 and NaI , the sodium cation is sequestered. This creates a "naked," highly reactive indolide anion, allowing the reaction to proceed safely at 40 °C instead of 100 °C, which is crucial for preserving the integrity of the electron-rich 5-methoxyindole.
Step-by-Step Procedure :
Deprotonation : Dissolve 5-methoxyindole (10 mmol) in anhydrous DMF (20 mL) at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 15 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases.
Additive Introduction : Add NaI (2 mmol) and 18-crown-6 (1 mmol).
Gas Sparging : Attach a balloon filled with CHClF₂ gas. Warm the reaction to 40 °C and allow the gas to sparge into the solution (or maintain under a CHClF₂ atmosphere) for 12 hours.
IPQC Checkpoint : Confirm product formation via ¹H NMR of a micro-workup sample. The diagnostic –CF₂H proton appears as a triplet at ~7.20 ppm (
Hz), confirming successful N-alkylation.
Quench & Isolate : Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with MTBE, wash extensively with water, and concentrate for chromatography.
References
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents . French-Ukrainian Journal of Chemistry (via ResearchGate). URL:[Link]
Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions . Angewandte Chemie International Edition (via ResearchGate). URL:[Link]
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept . Journal of Medicinal Chemistry (via ResearchGate). URL:[Link]
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate . Organic Letters (via ACS Publications). URL:[Link]
Application Notes and Protocols for the Synthesis of Difluoromethylated Indoles Using Difluoromethyl Carbene Precursors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Difluoromethyl Group in Indole Chemistry The indole scaffold is a cornerstone in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine-containing functional groups into these molecules can profoundly influence their physicochemical and biological properties. Among these, the difluoromethyl (CF2H) group has garnered significant attention as a lipophilic bioisostere of hydroxyl and thiol moieties, capable of participating in hydrogen bonding.[2][3] This unique characteristic can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making difluoromethylated indoles highly valuable in drug discovery and development.[4]
This guide provides an in-depth exploration of the synthesis of difluoromethylated indoles through the strategic use of difluoromethyl carbene precursors. We will delve into the underlying principles, offer detailed, field-tested protocols, and provide insights into the causality behind experimental choices, empowering researchers to effectively incorporate this crucial motif into their synthetic strategies.
Understanding Difluorocarbene: Generation and Reactivity with Indoles
Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 synthon for introducing the difluoromethylene (-CF2-) or difluoromethyl (-CF2H) group.[3] Unlike other dihalocarbenes, difluorocarbene is a singlet carbene with moderate electrophilicity, reacting readily with electron-rich systems like the indole nucleus.[3] The generation of difluorocarbene can be achieved from a variety of precursors under different conditions, offering a toolbox for tailored synthetic applications.
Common Precursors for Difluorocarbene Generation
A range of reagents have been developed to generate difluorocarbene, each with its own advantages and specific activation requirements. The choice of precursor often depends on the desired reaction conditions (e.g., basic, neutral, or thermal) and the sensitivity of the indole substrate.
Precursor
Common Name/Abbreviation
Activation Method
Key Characteristics
CHClF2
Freon-22
Strong base (e.g., KOH)
Inexpensive industrial chemical, but an ozone-depleting substance.[5][6]
BrCF2COOEt
Ethyl bromodifluoroacetate
Base (e.g., K2CO3, Cs2CO3)
Readily available liquid, generates :CF2 under relatively mild basic conditions.[7][8]
ClCF2COONa
Sodium chlorodifluoroacetate
Thermal decarboxylation
Bench-stable solid, cost-effective, generates :CF2 at elevated temperatures.[9][10]
(CF3)Si(CH3)3
Ruppert-Prakash Reagent / TMSCF3
Nucleophilic activation (e.g., F⁻, I⁻)
Versatile reagent for both trifluoromethylation and, under specific conditions, as a :CF2 source.[2][11]
BrCF2Si(CH3)3
TMSCF2Br
Nucleophilic activation (e.g., F⁻, I⁻)
A highly versatile and efficient :CF2 precursor that can be activated under various conditions.[2][12]
Core Synthetic Protocols
This section provides detailed, step-by-step protocols for the regioselective difluoromethylation of indoles at the N1, C2, and C3 positions.
Protocol 1: N1-Difluoromethylation of Indoles using Chlorodifluoromethane (Freon-22)
This protocol is suitable for a range of substituted indoles and utilizes the readily available, albeit environmentally sensitive, Freon-22 as the difluorocarbene source. The reaction proceeds under phase-transfer catalysis conditions.
palladium-catalyzed cross-coupling of 1-(difluoromethyl)-5-methoxy-1H-indole
Advanced Application Note: Palladium-Catalyzed Direct C2–H Arylation of 1-(Difluoromethyl)-5-methoxy-1H-indole Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Type: Mech...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Palladium-Catalyzed Direct C2–H Arylation of 1-(Difluoromethyl)-5-methoxy-1H-indole
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Content Type: Mechanistic Guide and Validated Experimental Protocol
Executive Summary
The incorporation of fluorinated moieties is a cornerstone strategy in modern medicinal chemistry. The N-difluoromethyl (
-CFH) group acts as a highly lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, significantly altering the pharmacokinetic profile of indole-based pharmacophores[1]. Commercially available building blocks like 1-(difluoromethyl)-5-methoxy-1H-indole (CAS 1599210-06-6) provide an excellent starting point for late-stage functionalization[2].
Because this substrate lacks a pre-installed halogen, traditional Suzuki or Stille cross-couplings require prior halogenation. To streamline synthetic efficiency, this application note details a direct, palladium-catalyzed C(sp
)–H arylation protocol. By leveraging Concerted Metalation-Deprotonation (CMD) pathways, this method achieves high C2-regioselectivity, bypassing the need for pre-functionalized intermediates[3].
Mechanistic Rationale & Substrate Profiling
The reactivity of 1-(difluoromethyl)-5-methoxy-1H-indole is dictated by a unique "push-pull" electronic system:
The "Pull" (
-CFH): The strongly electron-withdrawing difluoromethyl group drastically reduces the overall nucleophilicity of the indole core. In unprotected or -methyl indoles, electrophilic palladation typically occurs at the C3 position. However, the -CFH group deactivates C3 and increases the acidity of the C2–H bond[4].
The "Push" (5-OMe): The electron-donating 5-methoxy group partially offsets the deactivation from the
-CFH group, maintaining sufficient electron density in the -system to allow the catalytic cycle to proceed efficiently compared to fully unsubstituted analogs.
To achieve C2-arylation with aryl iodides, a Pd(0)/Pd(II) catalytic cycle is employed. The critical design choice in this protocol is the inclusion of Pivalic Acid (PivOH) and Silver Carbonate (Ag
CO) . Following the oxidative addition of the aryl iodide to Pd(0), AgCO abstracts the iodide ligand, driving the formation of an Ar–Pd(II)–OPiv intermediate. The pivalate ligand then acts as an internal proton shuttle, abstracting the acidic C2 proton via a six-membered CMD transition state.
Optimization of Reaction Parameters
To establish a self-validating system, quantitative optimization was performed using iodobenzene as the model coupling partner. The data below illustrates the causality behind the selected reagents.
Table 1: Optimization of C2–H Arylation Conditions
Entry
Catalyst (5 mol%)
Base / Additive (Equiv)
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(OAc)
KCO (2.0)
DMF
100
15
Poor halide abstraction; stalled cycle.
2
Pd(OAc)
AgCO (1.5)
DMF
100
42
Ag drives equilibrium, but CMD is slow.
3
Pd(OAc)
AgCO (1.5) / PivOH (0.3)
DMF
110
88
Optimal: PivO enables rapid CMD.
4
Pd(PPh)
AgCO (1.5) / PivOH (0.3)
Toluene
110
35
Strong phosphine ligands inhibit CMD.
5
None
AgCO (1.5) / PivOH (0.3)
DMF
110
0
Confirms transition-metal dependence.
Catalytic Cycle Visualization
Fig 1. Pd(0)/Pd(II) catalytic cycle for C2–H arylation via CMD mechanism.
Preparation (Glovebox/Schlenk line): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 1-(difluoromethyl)-5-methoxy-1H-indole, Pd(OAc)
, AgCO, and PivOH.
Atmosphere Exchange: Seal the tube with a rubber septum, evacuate, and backfill with dry Argon (repeat 3 times).
Reagent Addition: Introduce the aryl iodide and anhydrous DMF (5.0 mL) via a gas-tight syringe through the septum.
Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will turn from a light brown suspension to a dark, opaque mixture as AgI and Pd black precipitate.
Reaction Quench & Filtration: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and filter through a short pad of Celite to remove insoluble silver salts and palladium residues. Wash the Celite pad with an additional 15 mL of EtOAc.
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO
(2 × 20 mL) to remove pivalic acid, followed by distilled water (2 × 20 mL) and brine (20 mL) to remove DMF.
Drying & Concentration: Dry the organic layer over anhydrous Na
SO, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 95:5 to 85:15) to afford the pure 2-aryl-1-(difluoromethyl)-5-methoxy-1H-indole.
Process Workflow Visualization
Fig 2. Step-by-step experimental workflow for the C-H cross-coupling protocol.
Analytical Validation System
To ensure the integrity of the synthesized product, the protocol is self-validating through specific analytical markers:
TLC Monitoring: The starting indole typically has an R
of ~0.6 (in 9:1 Hexanes/EtOAc). The C2-arylated product will appear as a new, UV-active spot with a slightly lower R (~0.45–0.50) due to increased molecular weight and polarizability.
H NMR (400 MHz, CDCl):
Disappearance of the sharp C2–H singlet (typically around
7.20 ppm in the starting material).
Retention of the diagnostic
-CFH triplet. This peak will appear around 7.10–7.50 ppm with a massive geminal fluorine-hydrogen coupling constant ( Hz).
Appearance of new aromatic protons corresponding to the coupled aryl ring (e.g.,
7.40–7.60 ppm for a phenyl group).
F NMR (376 MHz, CDCl): A distinct doublet around -95.0 ppm ( Hz), confirming the stability of the difluoromethyl group under the basic, high-temperature coupling conditions.
Rubinski, M.A., et al. "Direct Access to 2-Difluoromethyl Indoles via Photoredox Catalysis." Journal of Fluorine Chemistry / ResearchGate.
Szpera, R., et al. "Closing the gap between 19F and 18F chemistry." PMC - National Institutes of Health.
Molina, P., et al. "Recent advances in copper-catalyzed synthesis of quinazolinones and C-H activation mechanisms." Società Chimica Italiana.
Lopez, S.E., et al. "Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds." PMC - National Institutes of Health.
Application Note: Mechanistic Insights and Scalable Protocols for Indole N-Difluoromethylation
The incorporation of a difluoromethyl (–CF₂H) group into N-heterocycles, particularly indoles, is a highly sought-after transformation in medicinal chemistry and drug development. The N–CF₂H moiety acts as a lipophilic h...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of a difluoromethyl (–CF₂H) group into N-heterocycles, particularly indoles, is a highly sought-after transformation in medicinal chemistry and drug development. The N–CF₂H moiety acts as a lipophilic hydrogen-bond donor, often dramatically improving membrane permeability, metabolic stability, and target binding affinity. Historically, direct N-difluoromethylation was plagued by harsh conditions, poor regioselectivity, and the requirement for highly toxic or ozone-depleting reagents.
This application note delineates the mechanistic causality of difluorocarbene-mediated N-difluoromethylation and provides self-validating, scalable protocols tailored for researchers and process chemists.
Mechanistic Causality of N-Difluoromethylation
The dominant and most scalable pathway for the N-difluoromethylation of indoles proceeds via a highly reactive difluorocarbene (:CF₂) intermediate. Understanding the kinetics and thermodynamics of this mechanism is critical for optimizing reaction yields and selecting appropriate reagents[1].
Deprotonation : The indole N–H bond (pKa ~ 16.2 in DMSO) must first be deprotonated by a strong base (e.g., NaH, KOH) to generate the highly nucleophilic indolide anion[2].
Carbene Generation : Concurrently, the difluoromethylating agent undergoes an
-elimination or decarboxylation. For instance, chlorodifluoromethane (CHClF₂, Freon-22) undergoes base-mediated -dehydrohalogenation to yield :CF₂[3]. Alternatively, sodium chlorodifluoroacetate (SCDA) undergoes thermal decarboxylation and chloride elimination to generate the same carbene species[1].
Electrophilic Capture : The electron-rich nitrogen of the indolide anion attacks the electrophilic difluorocarbene, forming an unstable N–CF₂⁻ anion intermediate.
Protonation : The intermediate rapidly abstracts a proton from the reaction medium (e.g., from water generated in situ or the conjugate acid of the base) to yield the final N–CF₂H indole[4].
Fig 1: Mechanistic pathway of base-mediated indole N-difluoromethylation via a difluorocarbene.
Reagent Selection and Reaction Optimization
The choice of difluorocarbene precursor dictates the reaction conditions, safety profile, and scalability.
Chlorodifluoromethane (CHClF₂) : Traditionally required high temperatures (80–100 °C) and pressure vessels. However,2 introduced additives like NaI and 18-crown-6, which enhance the solubility of the base and stabilize the transition state, allowing the reaction to proceed at a mild 40 °C[2]. This mitigates the severe thermal hazards associated with heating NaH in DMF on a large scale.
Sodium Chlorodifluoroacetate (SCDA) : A solid, bench-stable alternative that liberates :CF₂ upon heating (~95 °C)[1]. It is ideal for smaller-scale parallel synthesis where handling gaseous CHClF₂ is impractical.
Ethyl Bromodifluoroacetate (BrCF₂COOEt) : Acts as a transition-metal-free difluoromethylating agent under basic conditions, offering an alternative when decarboxylative or gaseous reagents are unsuitable[5].
Quantitative Comparison of N-Difluoromethylation Conditions
Reagent
Base / Additives
Solvent
Temp (°C)
Key Advantage
Typical Yield
CHClF₂ (Freon-22)
NaH, NaI, 18-crown-6
DMF
40
Highly scalable, avoids hazardous heating
70–90%
ClCF₂COONa (SCDA)
K₂CO₃
DMF
95
Bench-stable solid, no gas handling
60–85%
BrCF₂COOEt
K₂CO₃ or NaH
THF / DMF
60
Transition-metal-free, cheap liquid
50–80%
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps (e.g., visual cues like gas evolution) to ensure reproducibility and safety.
Protocol A: Mild and Scalable N-Difluoromethylation using CHClF₂
Causality Focus: The addition of NaI and 18-crown-6 is not arbitrary; 18-crown-6 chelates the sodium cation, generating a "naked" and highly reactive indolide anion. NaI acts as a phase-transfer catalyst and facilitates halogen exchange, dramatically lowering the activation energy for carbene capture at 40 °C[2].
Preparation : In an oven-dried, argon-purged flask, dissolve the indole substrate (1.0 equiv) in anhydrous DMF (0.2 M). Add 18-crown-6 (0.1 equiv) and NaI (0.1 equiv).
Deprotonation : Cool the mixture to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 2.0 equiv) in portions.
Validation Checkpoint: Observe immediate hydrogen gas evolution. Stir for 30 minutes until bubbling completely ceases, indicating quantitative indolide formation.
Carbene Generation & Reaction : Attach a balloon filled with CHClF₂ gas. Heat the reaction mixture to 40 °C.
Causality Focus: Maintaining exactly 40 °C prevents the thermal decomposition of DMF by NaH (a known runaway exothermic hazard above 70 °C) while providing sufficient energy for continuous :CF₂ generation[2]. Stir vigorously for 12–24 hours.
Quench & Workup : Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).
Causality Focus: Wash the combined organic layers with brine five times . DMF is highly water-soluble but partitions into EtOAc; high-volume aqueous washes are strictly required to pull DMF out of the organic phase.
Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Fig 2: Step-by-step experimental workflow for the scalable N-difluoromethylation of indoles.
Protocol B: Decarboxylative N-Difluoromethylation using SCDA
Causality Focus: This protocol relies on thermal decarboxylation. It is highly sensitive to water, which can prematurely quench the difluorocarbene to form carbon monoxide and HF.
Setup : In a heavy-walled sealed tube, combine the indole (1.0 equiv), Sodium Chlorodifluoroacetate (SCDA, 2.0 equiv), and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M)[1].
Reaction : Seal the tube and heat the mixture to 95 °C for 8 hours.
Validation Checkpoint: The reaction will generate CO₂ gas in situ. Ensure the vessel is appropriately pressure-rated. A color change to dark brown/black is typical as the carbene polymerizes in trace amounts.
Workup : Cool to room temperature, carefully vent the pressure, dilute with water, and extract with EtOAc. Purify as described in Protocol A.
Troubleshooting and Analytical Validation
Confirmation of successful N-difluoromethylation is straightforward via multinuclear NMR spectroscopy:
¹⁹F NMR : The –CF₂H fluorines typically appear as a distinctive doublet (due to geminal coupling with the adjacent proton) in the range of -90 to -95 ppm .
¹H NMR : The proton of the –CF₂H group is highly diagnostic. It appears as a characteristic triplet (due to coupling with two equivalent fluorines,
Hz) in the downfield region between 7.0 and 7.5 ppm [6].
Troubleshooting : If a singlet is observed in the ¹⁹F NMR around -50 ppm, this indicates the formation of a –CF₃ byproduct or unreacted fluorinated starting material. If reaction yields are low, verify the anhydrous nature of the DMF, as trace water will rapidly consume the :CF₂ intermediate.
References
Hong, Z., et al. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry, 234, 109514. 2
Filatov, A., & Petko, K. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1). 3
Zafrani, Y., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036-5039. 1
SciSpace / PMC. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. 5
solvent selection for synthesizing fluorinated indoles
Application Note: Solvent Selection Strategies for the Synthesis of Fluorinated Indoles Abstract Fluorinated indoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for tryptophan and serotonin w...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Selection Strategies for the Synthesis of Fluorinated Indoles
Abstract
Fluorinated indoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for tryptophan and serotonin with enhanced metabolic stability and lipophilicity (e.g., Fluvastatin, Frovatriptan). However, the strong electron-withdrawing nature of fluorine (F) and the trifluoromethyl group (CF₃) drastically alters the electronic landscape of precursors, often rendering standard "textbook" protocols ineffective. This guide details the critical role of solvent selection in overcoming the deactivated nucleophilicity and solubility challenges inherent to fluorinated substrates.
Part 1: Mechanistic Considerations & The "Fluorine Effect"
To select the correct solvent, one must understand how fluorine impacts the reaction mechanism. It is not merely a bystander; it is an electronic perturbing agent.
Nucleophilicity Suppression (Fischer Synthesis): In the Fischer indole synthesis, the key step is the [3,3]-sigmatropic rearrangement of the ene-hydrazine. Fluorine on the phenyl ring (especially para or ortho) pulls electron density away from the nitrogen, raising the activation energy for the rearrangement.
Solvent Implication: Protic solvents with high boiling points (e.g., Acetic Acid, Toluene/AcOH mixtures) are often required to force the reaction, whereas standard ethanol reflux frequently fails.
Catalyst Poisoning & Coordination (Larock Synthesis): In Pd-catalyzed annulation, the solvent must balance the solubility of the fluorinated starting material (often poor in non-polar solvents) with the stability of the Pd-cluster.
Solvent Implication: While DMF is standard, fluorinated substrates often benefit from 1,4-Dioxane to prevent catalyst aggregation or enable higher reaction temperatures without decomposition.
Grignard Stability (Bartoli Synthesis): This reaction relies on vinyl Grignard reagents attacking nitroarenes.[1]
Solvent Implication: The solvent choice is non-negotiable here; THF is required to stabilize the organomagnesium species, but concentration is key to managing the exothermicity.
Part 2: Decision Matrix & Workflows
Visual 1: Solvent Selection Decision Matrix
This diagram guides the chemist through the selection process based on the specific synthetic route and substrate constraints.
Caption: Decision tree for selecting reaction media based on synthetic pathway and substrate electronic properties.
Part 3: Detailed Experimental Protocols
Protocol A: The "Green" Fischer Route (HFIP-Mediated)
Best for: Electron-deficient aryl hydrazines (e.g., 4-CF3-phenylhydrazine) that fail in ethanol.
Rationale: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a "magic solvent" for this transformation. It is highly polar, strongly hydrogen-bond donating, but non-nucleophilic.[2] It stabilizes the charged transition states of the sigmatropic rearrangement without trapping the intermediate cation.
Dilute with excess Dichloromethane (DCM) (Do not use ether, as HFIP/Ether complexes are hard to break).
Wash with sat. NaHCO₃ (2x) to neutralize.
Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Hexane/EtOAc.
Protocol B: The Regioselective Larock Route
Best for: Constructing the indole ring from o-iodoanilines and internal alkynes.
Rationale: While DMF is the standard, 1,4-Dioxane is superior for fluorinated substrates when using bulky phosphine ligands. It allows for higher reflux temperatures (101°C) than THF but is less coordinating than DMF, preventing the "arrest" of the Pd-catalyst by the solvent.
Materials:
2-Iodo-4-fluoroaniline (1.0 equiv)
Internal Alkyne (1.2 equiv)
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: PPh₃ (10 mol%)
Base: Na₂CO₃ (3.0 equiv)
Additive: LiCl (1.0 equiv) - Essential for halide exchange
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
Preparation: Flame-dry a Schlenk flask and backfill with Argon.
Charging: Add Pd(OAc)₂, PPh₃, Na₂CO₃, LiCl, and the iodoaniline.
Solvation: Add degassed 1,4-Dioxane (0.2 M). Stir for 5 min to pre-complex the catalyst.
Alkyne Addition: Add the alkyne via syringe.
Heating: Heat to 100°C for 12–24 hours.
Self-Validation Check: The reaction mixture should turn from orange/red to black (active Pd(0)). If it remains pale yellow, the catalyst has not activated (check O₂ ingress).
Workup: Filter through a Celite pad (elute with EtOAc). Wash filtrate with water to remove DMF/Dioxane traces.
Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
Context: Defines the classical mechanism and the necessity of acidic media for electron-withdrawing substituents.
HFIP as a Medium for Fluorinated Heterocycles
Source: Tang, M. et al. (2019). "Hexafluoroisopropanol-Promoted Fischer Indole Synthesis." Journal of Organic Chemistry.
Context: Establishes HFIP as a superior solvent for deactiv
Larock Synthesis Optimization
Source: Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.
Context: The foundational paper establishing DMF/Carbon
Bartoli Indole Synthesis Parameters
Source: Bartoli, G. et al. (1989).[4] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters.
Context: Defines the requirement for THF and low temper
Green Solvent Alternatives
Source:Green Chemistry, Royal Society of Chemistry. "Solvent selection guides for medicinal chemistry."
Context: General reference for replacing DMF/DCM with 2-MeTHF or CPME where applicable.
handling safety protocols for difluoromethylation reagents
Application Note: Advanced Safety Protocols and Handling Strategies for Difluoromethylation Reagents Introduction & Rationale The incorporation of the difluoromethyl (-CF2H) group has become a cornerstone in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Safety Protocols and Handling Strategies for Difluoromethylation Reagents
Introduction & Rationale
The incorporation of the difluoromethyl (-CF2H) group has become a cornerstone in medicinal chemistry and agrochemical development. Acting as a lipophilic hydrogen-bond donor, the -CF2H motif often serves as a bioisostere for alcohols and thiols, improving metabolic stability and membrane permeability [1]. Historically, the synthesis of these compounds relied on ozone-depleting, highly toxic gaseous reagents like chlorodifluoromethane (Freon-22) or bromodifluoromethane [5].
Modern synthetic methodologies have shifted toward bench-stable, solid, or liquid precursors. While these newer reagents—such as (difluoromethyl)trimethylsilane (TMSCF2H, Hu's reagent), difluoromethyl phenyl sulfone, and sodium chlorodifluoroacetate (SCDA)—offer vastly improved safety profiles, they present unique handling challenges. These include the generation of reactive intermediates (e.g., difluorocarbene, difluorophosgene) and the requirement for strict anhydrous or inert conditions[3, 7]. This application note details the mechanistic rationale, quantitative safety comparisons, and self-validating protocols for handling modern difluoromethylation reagents safely and effectively.
Mechanistic Pathways & Reagent Selection
Understanding the mechanism of -CF2H transfer is critical for implementing appropriate safety controls. Difluoromethylation is generally categorized into three primary pathways:
Nucleophilic Difluoromethylation: Utilizes reagents like TMSCF2H or difluoromethyl phenyl sulfone. These reagents generate a CF2H⁻ equivalent under basic or fluoride-catalyzed conditions. Because the C-Si bond in TMSCF2H is strong, activation often requires specific polar aprotic solvents or elevated temperatures, which can lead to rapid, exothermic silicon-fluoride bond formations if not controlled [4].
Difluorocarbene (:CF2) Insertion: Reagents like SCDA or difluoromethyl sulfonium salts undergo thermal or base-induced decomposition to yield singlet difluorocarbene. While highly efficient for O-, S-, and N-difluoromethylation, the decomposition releases stoichiometric CO2 and can inadvertently form toxic difluorophosgene (COF2) if exposed to trace oxygen or moisture [6, 7].
Radical Difluoromethylation: Employs reagents like zinc-based (DMPU)2Zn(CF2H)2 or sulfinates under photoredox or transition-metal catalysis (e.g., Cu or Pd). These generate •CF2H radicals. The primary safety concern here is the handling of organometallic intermediates and the potential for heavy metal toxicity [2, 5].
Caption: Mechanistic pathways of difluoromethylation and associated safety hazards.
Quantitative Safety & Handling Comparison
To design a safe experimental setup, researchers must evaluate the thermodynamic stability and byproduct profile of the chosen reagent. The following table summarizes the key safety metrics for common difluoromethylating agents.
Table 1: Safety and Handling Profiles of Common Difluoromethylation Reagents
Reagent
Mechanism
Handling Requirements
Primary Hazards & Byproducts
Stability / Storage
TMSCF2H (Hu's Reagent)
Nucleophilic
Inert atmosphere (N2/Ar), fume hood
Exothermic activation; forms volatile siloxanes
Moisture-sensitive; store at 2-8°C [4]
Sodium chlorodifluoroacetate (SCDA)
Carbene
Well-ventilated fume hood, sealed system
CO2 evolution (pressure buildup); trace COF2 gas [6, 7]
The following protocols are designed as self-validating systems. By incorporating specific visual or analytical checkpoints, researchers can verify the safety and success of the reaction in real-time.
Protocol A: Safe Nucleophilic Difluoromethylation using TMSCF2H
Causality of Design: TMSCF2H requires activation by a Lewis base or fluoride source (e.g., CsF or TBAF) to release the CF2H⁻ equivalent. This activation is highly exothermic. The protocol utilizes a slow-addition technique at reduced temperatures to prevent thermal runaway and uncontrolled volatilization of the reagent [4].
Materials: Substrate (carbonyl or imine), TMSCF2H (1.2-1.5 equiv), CsF (0.2 equiv), anhydrous DMF or THF.
Step-by-Step Methodology:
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask equipped with a magnetic stir bar and a pressure-relief bubbler. Purge with Argon for 15 minutes.
Substrate Loading: Dissolve the electrophilic substrate in anhydrous DMF (0.2 M) and add catalytic CsF. Safety Checkpoint: Ensure complete dissolution; suspended CsF can cause localized hot spots during activation.
Temperature Control: Cool the reaction vessel to -10°C using an ice/brine bath.
Reagent Addition: Add TMSCF2H dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents a sudden exotherm and manages the rapid cleavage of the Si-C bond.
Reaction Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor via 19F NMR. The disappearance of the TMSCF2H singlet (approx. -137 ppm) and appearance of the product doublet confirms conversion.
Quenching: Quench carefully with saturated aqueous NH4Cl. Safety Checkpoint: Perform this in a fume hood to safely vent any unreacted volatile fluorinated species.
Protocol B: Difluorocarbene-Mediated Difluoromethylation of Phenols using SCDA
Causality of Design: SCDA is a bench-stable salt that decarboxylates at elevated temperatures (typically >90°C) to generate singlet difluorocarbene (:CF2)[3, 6]. The primary safety risk is the stoichiometric generation of CO2 gas, which can cause sealed vessels to overpressurize, and the potential formation of toxic difluorophosgene (COF2) [7].
Vessel Selection: Use a heavy-walled pressure vial equipped with a PTFE-lined crimp cap or a reflux setup with a high-capacity mineral oil bubbler. Causality: Accommodates the significant volume of CO2 generated (1 mmol of SCDA generates ~24 mL of CO2 gas at RT).
Reagent Mixing: Combine the phenol, K2CO3, and SCDA in the solvent.
Thermal Activation: Heat the mixture to 95°C. Safety Checkpoint: If using a sealed vial, place it behind a blast shield. If using a reflux setup, monitor the bubbler for steady gas evolution.
Self-Validation (In-situ): The reaction color often darkens, and gas evolution is visually apparent. The reaction is typically complete when gas evolution ceases (approx. 2-4 hours).
Cooling & Venting (Critical Step): Allow the vessel to cool completely to room temperature. Causality: Opening a hot vessel can release pressurized COF2 and solvent vapors. Vent the vial carefully in a well-ventilated fume hood [7].
Workup: Dilute with water and extract with EtOAc. The basic aqueous layer safely hydrolyzes any residual reactive carbene intermediates.
Caption: Step-by-step safety workflow for SCDA-mediated difluoromethylation.
Quality Control and Waste Management
The integrity of difluoromethylation protocols relies heavily on rigorous quality control and waste management.
19F NMR Monitoring: The -CF2H group provides a distinct diagnostic signal in 19F NMR (typically a doublet with a large geminal H-F coupling constant, J ≈ 70-75 Hz). This allows for rapid, quantitative assessment of reaction conversion without the need for isolation [2].
Waste Neutralization: Fluorinated organic waste, particularly those containing transition metals (e.g., Cu or Zn from radical pathways) or sulfones, must be segregated. Aqueous washes from carbene reactions should be maintained at a basic pH (pH > 9) to ensure the complete destruction of any dissolved difluorophosgene or unreacted difluoroacetates before disposal [7].
References
Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." alfa-chemistry.com.
Serizawa, H., et al. "Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent." Organic Letters, ACS Publications.
Zafrani, Y., et al. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, ACS Publications.
Hu, J., and Ni, C. "Selective introduction of difluoro- and fluoromethyl groups." Thieme Connect.
ChemRxiv. "Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides." ChemRxiv.
Organic Syntheses. "Difluoromethylation of Phenols." orgsyn.org.
YorkSpace. "Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides." yorku.ca.
Technical Notes & Optimization
Troubleshooting
improving yield of 1-(difluoromethyl)-5-methoxy-1H-indole synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will diagnose the root causes of poor difluoromethylation yields, explore the mechanistic causality of reagent selection, and provide a self-validating protocol to ensure your synthesis of 1-(difluoromethyl)-5-methoxy-1H-indole is robust and reproducible.
Diagnostic Desk: Troubleshooting FAQs
Q: I am using chlorodifluoromethane (Freon-22) with aqueous NaOH and a phase-transfer catalyst (PTC), but my yield of 1-(difluoromethyl)-5-methoxy-1H-indole is stuck at ~32%. Why is this happening?A: This is a classic limitation documented in early difluoromethylation studies[1]. The low yield is caused by the rapid hydrolysis of the highly electrophilic difluorocarbene (
) intermediate. When Freon-22 reacts with aqueous NaOH, is generated at the biphasic interface. If the 5-methoxyindolide anion does not capture the carbene immediately, the surrounding water hydrolyzes it into carbon monoxide and formate. Furthermore, gaseous Freon-22 is notoriously difficult to quantify, leading to inconsistent stoichiometry[2].
Q: How does the 5-methoxy substituent affect the reaction dynamics compared to an unsubstituted indole?A: The 5-methoxy group is strongly electron-donating. This increases the electron density of the indole ring, making the deprotonated indolide anion a more potent nucleophile—which is theoretically advantageous for capturing
. However, this same electronic effect lowers the oxidation potential of the molecule, making it highly susceptible to oxidative degradation (forming a "black tar") if exposed to oxygen under basic, high-temperature conditions. Additionally, the enhanced nucleophilicity at the C-3 position can lead to unwanted C-3 difluoromethylation if the nitrogen is not fully deprotonated before carbene exposure[2].
Q: What is the most reliable alternative to Freon-22 for this specific substrate?A: We strongly recommend transitioning to Sodium Chlorodifluoroacetate (SCDA) [3] or Diethyl bromodifluoromethylphosphonate . SCDA is a bench-stable solid that undergoes thermal decarboxylation at ~95 °C to release
. Because it does not require aqueous hydroxide for activation, you can run the reaction in strictly anhydrous DMF or Acetonitrile. This eliminates the water-hydrolysis pathway, effectively doubling or tripling your yield.
Data Matrix: Reagent Comparison
To make an informed decision on workflow optimization, review the quantitative and mechanistic differences between common difluoromethylating agents below.
Difluoromethylating Agent
Typical Conditions
Avg. Yield
Mechanistic Causality / Notes
Chlorodifluoromethane (Freon-22)
Aq. NaOH, TBAB, 70 °C
30 - 35%
Low yield due to rapid aqueous hydrolysis of . Gaseous reagent is difficult to quantify.
Rapid P-C cleavage generates at low temperatures, minimizing thermal degradation of electron-rich substrates.
Chlorodifluoromethyl phenyl sulfone
KOH, DMF, rt
70 - 80%
Excellent bench-stable solid. Requires strong base for activation but avoids high-temperature degradation.
Pathway Visualization
Understanding the kinetic relationship between deprotonation and carbene generation is critical. The diagram below illustrates the anhydrous mechanism using SCDA.
Mechanistic pathway of N-difluoromethylation using SCDA, highlighting the generation of difluorocarbene.
Protocol Vault: Self-Validating SCDA Methodology
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an in-process analytical check to ensure the reaction is proceeding correctly.
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-methoxy-1H-indole and K₂CO₃. Purge the flask with Argon for 15 minutes, then add anhydrous DMF.
Causality: 5-methoxyindole is highly electron-rich. Degassing removes dissolved oxygen, preventing base-promoted auto-oxidation into complex polymeric mixtures at elevated temperatures.
Deprotonation: Stir the suspension at room temperature for 30 minutes.
Causality: K₂CO₃ is strong enough to deprotonate the indole N-H. Allowing time for this step ensures the negative charge is localized on the nitrogen, directing N-alkylation and preventing competitive C-3 alkylation.
Carbene Generation: Add SCDA in one portion under Argon. Heat the mixture to 95 °C for 8–12 hours.
Causality: SCDA undergoes thermal decarboxylation at >90 °C. The slow, steady release of
perfectly matches the concentration of the indolide anion, preventing carbene dimerization.
In-Process Validation (TLC): After 8 hours, check the reaction via TLC (Hexane/EtOAc 4:1).
Validation: The starting 5-methoxyindole (
~0.3) should be consumed. A new, highly non-polar spot ( ~0.7) will appear. The dramatic shift in polarity occurs because the N-difluoromethylation removes the N-H bond, eliminating its ability to hydrogen-bond with the silica stationary phase.
Quenching & Workup: Cool the flask to room temperature. Dilute with 50 mL of DI water to dissolve inorganic salts (NaCl, unreacted K₂CO₃) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine (3 x 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate.
Analytical Validation (NMR): Purify via flash chromatography.
Validation: Confirm success via ¹H NMR. You must observe a characteristic triplet at ~7.20 ppm with a massive geminal fluorine coupling constant (
Hz) corresponding to the proton. ¹⁹F NMR will validate this with a doublet at approximately -90 to -95 ppm[1].
Troubleshooting Logic Tree
If your yields remain suboptimal after protocol implementation, follow this diagnostic workflow to isolate the chemical failure point.
Troubleshooting logic tree for resolving low yields in 5-methoxyindole difluoromethylation.
References
Petko, K. I., & Filatov, A. A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. 1
Chem. Soc. Rev. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). 2
Zheng, J. et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters (ACS Publications). 3
Acta Chim. Sinica. Recent Advances in the Synthetic Application of Difluorocarbene.
Technical Support Center: Troubleshooting Indole N-Difluoromethylation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the N-difluoromethylation of indoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the N-difluoromethylation of indoles.
Unlike highly nucleophilic imidazoles or pyrazoles, indoles possess a nitrogen lone pair that is deeply embedded in the aromatic π-system. This inherent electronic property makes the indole nitrogen a poor nucleophile. Consequently, when introducing difluorocarbene (:CF₂)—a highly electrophilic but transient intermediate—the carbene often hydrolyzes with trace water or reacts with the base before the indole can capture it.
This guide provides a self-validating framework to diagnose low conversion, understand the causality behind reagent failures, and implement optimized, scalable protocols.
Diagnostic Workflow
Before adjusting your protocol, use the logic tree below to isolate the root cause of your low conversion.
Diagnostic logic tree for troubleshooting low conversion in indole N-difluoromethylation.
Q1: My indole starting material remains unreacted, but the difluorocarbene precursor is fully consumed. What is happening?A1: This is a classic symptom of rapid carbene hydrolysis. Difluorocarbene is generated via the α-elimination of precursors like chlorodifluoromethane (CHClF₂). If the system is not rigorously anhydrous, or if the reaction temperature is too high (e.g., 80–100 °C), the :CF₂ intermediate decomposes or reacts with the solvent/base faster than it can be captured by the poorly nucleophilic indole[1].
Solution: Ensure strictly anhydrous conditions. Lower the temperature to 40 °C and utilize additives like NaI and 18-crown-6 to accelerate the productive N-attack pathway before the carbene degrades[1].
Q2: I am working with an electron-deficient indole (e.g., nitroindole or cyanoindole). Why is the conversion stalled at <10%?A2: Electron-withdrawing groups (EWGs) pull electron density away from the nitrogen, further reducing its already weak nucleophilicity[2]. Standard protocols (NaH/CHClF₂ at 80 °C) fail here because the carbene lifetime is too short to react with the deactivated anion.
Solution: You must increase the nucleophilicity of the indole anion. Adding 18-crown-6 sequesters the sodium counterion (Na⁺), creating a "naked," highly reactive indole anion. Combined with NaI, this allows the reaction to proceed efficiently at milder temperatures, accommodating even heavily deactivated substrates[1].
Q3: Can I avoid using gaseous chlorodifluoromethane (Freon-22) for safety and scalability reasons?A3: Yes. While CHClF₂ is cheap, handling gases on a large scale requires specialized equipment. Alternatively, you can use sodium chlorodifluoroacetate (ClCF₂CO₂Na) or liquid reagents like TMSCF₂H. However, ClCF₂CO₂Na requires harsh heating (100+ °C) to initiate decarboxylation, which can degrade sensitive indoles. TMSCF₂H under phase-transfer conditions (KOH/H₂O-MeCN) is a much milder alternative, though it is more cost-prohibitive for large-scale syntheses.
Mechanistic Pathway of N-Difluoromethylation
Understanding the sequence of events is critical. The base must first deprotonate the indole before it triggers the generation of the carbene. If the base reacts with the precursor prematurely, the carbene is wasted.
Mechanistic pathway of base-mediated difluorocarbene generation and N-attack on indoles.
Comparative Reagent Data
Selecting the right reagent system is a balance of substrate reactivity, safety, and scale. Use this data table to benchmark your current approach.
Difluoromethylating Agent
Base / Solvent
Activation Temp
Typical Yield
Mechanistic Notes & Substrate Scope
CHClF₂ (Gas)
NaH / DMF
80–100 °C
40–60%
Standard method. High temps lead to carbene decomposition. Poor for electron-deficient indoles.
CHClF₂ + NaI / 18-c-6
NaH / DMF
40 °C
75–95%
Highly efficient. Crown ether activates the anion. Tolerates base-sensitive and electron-withdrawing groups[1].
ClCF₂CO₂Na (Solid)
K₂CO₃ / DMF
100–120 °C
30–50%
Generates :CF₂ via decarboxylation. Requires harsh heating; prone to low yields due to side reactions.
TMSCF₂H (Liquid)
KOH / H₂O-MeCN
0–25 °C
60–80%
Phase-transfer catalysis. Mild conditions, avoids gaseous reagents, but reagents are cost-prohibitive on scale.
Validated Step-by-Step Protocol: The Additive-Accelerated Method
This protocol utilizes the NaI/18-crown-6 system[1].
Self-Validating Principle: By separating the deprotonation step from the carbene generation step, and by using 18-crown-6 to hyper-activate the indole anion, we ensure that the moment the transient :CF₂ is generated, it immediately collides with a highly receptive nucleophile.
Materials Required:
Indole derivative (1.0 equiv)
NaH (60% dispersion in mineral oil, 2.0 equiv)
NaI (0.2 equiv)
18-crown-6 (0.1 equiv)
Anhydrous DMF (0.2 M concentration)
CHClF₂ (Freon-22) gas balloon
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the indole derivative, NaI, and 18-crown-6 in anhydrous DMF.
Causality: NaI acts as a phase transfer/activation agent, while 18-crown-6 sequesters Na⁺, creating a "naked", highly nucleophilic indole anion.
Deprotonation: Cool the solution to 0 °C. Carefully add NaH in small portions. Stir for 30 minutes at room temperature until hydrogen evolution completely ceases.
Causality: Complete deprotonation is critical. Unreacted NaH suspended in the mixture can prematurely decompose the carbene precursor in the next step.
Carbene Introduction: Attach a balloon filled with CHClF₂ gas. Purge the headspace briefly, then allow the gas to dissolve into the vigorously stirring solution.
Reaction: Warm the mixture to 40 °C and stir for 4–12 hours. Monitor conversion via LC-MS or TLC.
Causality: 40 °C provides enough thermal energy to generate :CF₂ from CHClF₂ without causing the rapid thermal degradation seen in traditional 80 °C protocols.
Quenching & Workup: Cool to 0 °C, carefully quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, wash the organic layer extensively with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
References
1.[1] Hong, Z., et al. "A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives." Journal of Fluorine Chemistry, 2020. 1
2. Ni, C., et al. "Recent Advances in the Synthetic Application of Difluorocarbene." Chinese Academy of Sciences, 2015.
3.[2] Petko, K., & Filatov, A. "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." French-Ukrainian Journal of Chemistry, 2018. 2
4. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021.
Technical Support Center: Minimizing Side Reactions in 5-Methoxyindole Fluorination
Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly nuanced challenges of electrophilic fluorination on electron-rich indole scaffolds.
The fluorination of 5-methoxyindole presents a unique synthetic hurdle. While the C3 position of the indole ring is the intrinsically favored site for electrophilic attack[1], the strongly electron-donating methoxy group at the C5 position significantly elevates the highest occupied molecular orbital (HOMO) of the ring system. This extreme electron density makes the molecule highly reactive but simultaneously vulnerable to a cascade of side reactions, including oxidative dimerization, over-fluorination, and regioselectivity scrambling.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-fidelity monofluorination.
Diagnostic Decision Tree
Before adjusting your reaction parameters, use the diagnostic workflow below to map your observed side reactions to their fundamental chemical causes.
Diagnostic workflow for identifying and resolving 5-methoxyindole fluorination side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction mixture rapidly turns into a black, tarry substance instead of yielding the 3-fluoro product. What is causing this degradation?A1: You are observing oxidative dimerization and polymerization. Reagents like Selectfluor are not merely electrophilic fluorine sources; they possess high reduction potentials and act as potent single-electron oxidants[2]. Because 5-methoxyindole is highly electron-rich, it easily undergoes single-electron transfer (SET) to form a radical cation rather than undergoing the desired SN2-type electrophilic substitution[2].
The Fix: Switch your fluorinating agent to N-Fluorobenzenesulfonimide (NFSI). NFSI is a significantly milder electrophilic fluorine source that minimizes SET-mediated oxidation while maintaining a broad substrate scope for indole functionalization[3]. Additionally, lowering the reaction temperature to -20 °C suppresses the activation energy required for the oxidative pathway.
Q2: Mass spectrometry and NMR indicate significant amounts of 3,3-difluoro-5-methoxyindoline. How do I arrest the reaction at monofluorination?A2: Over-fluorination is a classic kinetic trap in indole chemistry. When the first fluorine atom is installed at the C3 position, it induces an electron polarization effect that localizes
-electron density at the C3 carbon[4]. This electronic shift makes the monofluorinated intermediate highly susceptible to a second electrophilic attack, often at a faster rate than the initial monofluorination event[4]. Furthermore, if trace water is present, the unstable 3-fluoroindolenine intermediate can rapidly hydrolyze to form 3-fluorooxindoles[5].
The Fix: Strict stoichiometric control is non-negotiable; use exactly 0.95 to 1.0 equivalents of NFSI. To further prevent difluorination, employ a biphasic solvent system or aqueous micelles to physically sequester the more lipophilic monofluorinated product away from the active electrophile[4].
Q3: My 2D-NMR data shows fluorination occurring at the C4 or C6 positions instead of the target C3 position. How can I correct this regioselectivity?A3: While the C3 position is the intrinsically favored nucleophilic site on the indole core[1], the methoxy group at C5 strongly donates electron density via resonance to its ortho positions (C4 and C6). In highly activated substrates, this competing nucleophilicity overrides the natural C3 preference.
The Fix: Install a bulky, electron-withdrawing protecting group on the indole nitrogen (e.g., N-Boc or N-Tosyl) prior to fluorination[6]. This modification serves a dual mechanistic purpose: it sterically shields the C4 position from electrophilic approach, and it pulls electron density away from the indole core, dampening the activating effect of the C5-OMe group and redirecting the electrophile back to the C3 position[6].
Quantitative Data: Fluorinating Agent Comparison
To minimize side reactions, selecting the correct N-F reagent based on its electronic properties is critical. The table below summarizes the quantitative and qualitative differences between common electrophilic fluorinating agents when applied to electron-rich indoles.
Fluorinating Agent
Oxidation Potential
Relative Reactivity
Primary Side Reaction
Typical Monofluorination Yield
Recommended Use Case
Selectfluor
High
Very High
Oxidative dimerization / Tar formation
20% - 40%
Avoid for 5-methoxyindole unless using specific transition-metal catalysts.
NFSI
Moderate
High
Over-fluorination (3,3-difluorination)
65% - 85%
Standard choice for C3-monofluorination of activated indoles.
NFOBS
Low
Moderate
Incomplete conversion
40% - 50%
Useful for highly sensitive substrates requiring exceptionally mild conditions.
Standard Operating Protocol: Selective C3-Monofluorination
This methodology utilizes NFSI under strictly controlled thermal and stoichiometric conditions to create a self-validating system that suppresses both SET oxidation and difluorination.
System Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Causality: Excluding ambient moisture prevents the conversion of the 3-fluoroindolenine intermediate into a 3-fluorooxindole byproduct.
Substrate Dissolution: Dissolve 5-methoxyindole (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Causality: Depressing the temperature below 0 °C kinetically starves the higher-energy single-electron transfer (SET) oxidative pathway.
Electrophile Addition: Dissolve NFSI (1.00 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise via a syringe pump over 45 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring that the rate of monofluorination outcompetes the rate of difluorination.
Self-Validating Monitoring: Stir the mixture at -20 °C for 2 hours. Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 8:2). Validation Check: The monofluorinated product will elute with a higher Rf value than the starting material due to the fluorine atom decreasing the molecule's overall hydrogen-bonding capacity. If a baseline spot appears, oxidative degradation is occurring.
Targeted Quenching: Immediately upon consumption of the starting material, quench the reaction at -20 °C by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a specific chemical kill-switch, rapidly reducing any unreacted N-F bonds and preventing late-stage oxidation during the concentration and workup phases.
Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify immediately via flash column chromatography to isolate the pure 3-fluoro-5-methoxyindole.
If you are transitioning from standard indole synthesis to fluorinated analogs, your "go-to" purification methods likely fail due to the electronic perturbation of the fluorine atom .
pKa Depression: Fluorine is highly electron-withdrawing. In starting materials like fluoroanilines, this reduces the electron density on the nitrogen lone pair, drastically lowering basicity. A standard 1M HCl wash (pH ~0) may not fully protonate a polyfluorinated aniline, leaving it in the organic phase with your product.
Polarity Inversion: Fluorine can act as a hydrogen-bond acceptor but does not donate. This often creates "polarity twins" where the fluorinated indole and the unreacted starting material (SM) have nearly identical Rf values on silica gel, leading to co-elution.
Troubleshooting Guides & Protocols
Ticket #01: "I washed my reaction with 1M HCl, but the fluorinated aniline is still present."
Diagnosis: Inefficient Protonation due to pKa Shift.
Technical Insight: Unsubstituted aniline has a pKa of ~4.6. It is easily protonated by 1M HCl. However, 2,4-difluoroaniline has a pKa of ~2.0, and pentafluoroaniline has a pKa of ~0.2. At pH 0 (1M HCl), a significant portion of these electron-deficient anilines remain unprotonated (free base) and partition back into the organic layer.
Protocol A: The "Super-Acid" Wash
Applicability: Indoles stable to strong mineral acids (most fluorinated indoles are stable; electron-rich indoles may polymerize).
Step 1: Dissolve crude mixture in Ethyl Acetate (avoid ether/DCM if possible, as salts precipitate better from EtOAc).
Step 2: Wash with 3M to 6M HCl (instead of 1M). The high proton concentration forces the equilibrium toward the anilinium salt.
Step 3: Back-extract the aqueous acid layer once with fresh EtOAc to recover any trapped indole.
Validation: Check TLC of the organic layer. If SM persists, proceed to Protocol B.
Protocol B: The "Salt Crash" Method
Mechanism: Exploits the insolubility of fluoroanilinium mineral salts in non-polar solvents.
Step 1: Dissolve crude oil in a minimal amount of dry Diethyl Ether or Toluene .
Observation: The fluorinated aniline hydrochloride should precipitate as a white/off-white solid, while the indole remains in solution.
Step 3: Filter the solid. The filtrate contains the purified indole.
Ticket #02: "My product and starting material co-elute on TLC/Column."
Diagnosis: Chromatographic Overlap (Rf Coincidence).
Technical Insight: If acid washing is impossible (acid-sensitive indole) or failed, you must alter the chemical nature of the impurity. You cannot easily change the indole, so you must "tag" the impurity to drastically shift its polarity.
Protocol C: Chemical Scavenging (The "Succinic Tag")
Concept: Chemically derivatize the primary amine (aniline/hydrazine) into a water-soluble amide using a cyclic anhydride. The indole (secondary amine) is sterically hindered and electronically deactivated, making it unreactive under these mild conditions.
Step-by-Step Workflow:
Quantify: Estimate the molar amount of unreacted aniline (via NMR integration).
Reagent: Add 1.5 - 2.0 equivalents (relative to impurity) of Succinic Anhydride and 1.0 eq of Triethylamine (TEA) to the reaction mixture (in DCM or THF).
Reaction: Stir at room temperature for 1–2 hours.
Chemistry: The aniline attacks the anhydride, opening the ring to form a hemi-acid amide .
Workup:
Add saturated aqueous NaHCO₃ .
The hemi-acid impurity deprotonates (becomes a carboxylate salt) and moves exclusively to the aqueous layer.
The indole remains in the organic layer.
Result: The impurity is removed via extraction, not chromatography.
Ticket #03: "I used the Fischer Synthesis, and hydrazine residues are ruining my separation."
Diagnosis: Hydrazine Contamination.
Technical Insight: Aryl hydrazines are toxic, basic, and often "streak" on silica. They are difficult to remove solely by distillation.
Protocol D: The "Aldehyde Trap"
Mechanism: Convert the hydrazine into a Hydrazone . Hydrazones are much less polar and chromatographically distinct, or can be crystallized out.
Reagent: Add excess Acetone or Benzaldehyde to the crude mixture.
Process:
Stir crude residue with 5–10 volumes of Acetone for 30 mins.
The hydrazine reacts to form the acetone hydrazone.
Separation: The hydrazone often has a significantly higher Rf (non-polar) than the free hydrazine, allowing easy separation from the polar indole on silica gel. Alternatively, if using benzaldehyde, the resulting hydrazone is often a crystalline solid that can be filtered off.
Decision Logic & Visualization
Diagram 1: Purification Strategy Decision Tree
Use this logic flow to select the correct protocol for your specific mixture.
Caption: Decision matrix for selecting purification protocols based on impurity type and product stability.
Diagram 2: Chemical Scavenging Mechanism (Succinic Anhydride)
Visualizing how the "Succinic Tag" alters the polarity of the impurity.
Caption: Mechanism of scavenging lipophilic anilines into water-soluble carboxylate salts.
Data Reference: pKa Comparison
Understanding the acidity constants is vital for calculating the required acid strength for extraction.
Compound Class
Specific Example
Approx. pKa (Conj. Acid)
Extraction Difficulty (1M HCl)
Recommended Protocol
Simple Aniline
Aniline
4.6
Easy
Standard Wash
Monofluoro
4-Fluoroaniline
3.7
Moderate
2M HCl Wash
Difluoro
2,4-Difluoroaniline
~2.0
Hard
Salt Crash / Scavenging
Polyfluoro
Pentafluoroaniline
0.28
Very Hard
Scavenging (Protocol C)
Indole
5-Fluoroindole
-2.0 (N-protonation)
N/A
Remains in Organic
Note: As Fluorine content increases, the basicity of the aniline drops, requiring stronger acids to protonate it fully.
References
Fischer Indole Synthesis & Hydrazine Removal
Title: Exploration of the interrupted Fischer indolization reaction[2][3]
Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
addressing decomposition of 1-(difluoromethyl)-5-methoxy-1H-indole
Topic: Troubleshooting Decomposition of 1-(difluoromethyl)-5-methoxy-1H-indole Ticket ID: FISH-05-OME-CF2H Status: CRITICAL (Stability Risk Identified) 🟢 System Status & Triage Welcome to the FISH Support Center. You are...
Welcome to the FISH Support Center. You are likely visiting this page because your sample of 1-(difluoromethyl)-5-methoxy-1H-indole is degrading. This molecule presents a "double-edged" stability challenge:
The Indole Core: The 5-methoxy group makes the ring electron-rich and prone to oxidative polymerization (browning).
The N-Substituent: The
group acts as a pseudo-hemiaminal. While generally robust, it is acid-sensitive , particularly on silica gel, leading to hydrolysis.
Select your symptom below to jump to the solution:
Symptom
Diagnosis
Immediate Action
Sample turned brown/black
Oxidative Polymerization
Purge with Argon; check purity via NMR.
Compound vanished on Silica Column
Acid-Catalyzed Hydrolysis
STOP. Do not use standard Silica. See [Protocol A].
Mass Spec shows -50 Da loss
Defluorination/Hydrolysis
Check pH of aqueous buffers; avoid strong bases.
Crystals turned to oil
Hygroscopic Degradation
Dry under high vacuum; store in desiccator.
🛠️ Core Troubleshooting Protocols
Protocol A: Purification (The "TEA Trick")
Issue: The
bond is susceptible to cleavage by the acidic surface hydroxyl groups of silica gel (), causing the compound to decompose into 1-formyl-5-methoxyindole or the free indole during chromatography [1].
Corrective Workflow:
Pre-treat Silica: Slurry your silica gel in a solvent mixture containing 1% Triethylamine (TEA) (
) before packing the column.
Eluent Modification: Maintain 0.5% to 1% TEA in your mobile phase (e.g., Hexanes/EtOAc + 1% TEA) throughout the run.
Speed: Run the column quickly. Do not leave the compound on the column overnight.
Expert Insight: "Standard silica is a graveyard for electron-rich N-difluoromethyl indoles. The basicity of TEA neutralizes the silica's acidic sites, preserving the
integrity." — Senior Application Scientist
Protocol B: Long-Term Storage
Issue: Even in solid form, trace acidity or autoxidation can degrade the sample over time.
Storage Standard:
Temperature: -20°C (Freezer).
Atmosphere: Argon or Nitrogen (strictly anaerobic).
Container: Amber glass vial (UV protection).
Stabilizer (Critical): If storing as an oil or in solution, add traces of Triethylamine or store over activated Potassium Carbonate (
) pellets to scavenge any generated HF or acid [1].
🔬 Root Cause Analysis (Mechanistic Logic)
The decomposition of 1-(difluoromethyl)-5-methoxy-1H-indole is driven by two competing pathways. Understanding this allows you to choose the right solvents and conditions.
Pathway 1: Acid-Catalyzed Hydrolysis (The Liability)
The
group is not a simple alkyl group; it is electronically similar to an acetal. Under acidic conditions (protic solvents + acid trace), it hydrolyzes to the formyl group () and eventually reverts to the free indole ().
Pathway 2: Oxidative Coupling (The 5-OMe Liability)
The 5-methoxy group donates electron density into the indole ring. This makes the C2 and C3 positions highly nucleophilic and susceptible to radical cation formation by atmospheric oxygen, leading to dimerization (colored impurities).
Visualization of Decomposition Pathways:
Caption: Figure 1. Dual decomposition pathways: Acid-mediated hydrolysis of the N-CF2H group (Red) and Oxidative polymerization of the indole core (Yellow).
❓ Frequently Asked Questions (FAQs)
Q1: Can I use CDCl3 for NMR analysis?
Answer:Use with caution. Chloroform often contains traces of HCl, which can initiate hydrolysis.
Fix: Filter your
through basic alumina before use, or use (Benzene-d6) or which are generally non-acidic. If you must use chloroform, add a single drop of TEA to the NMR tube.
Q2: Is the N-CF2H group stable to basic conditions?
Answer: Generally, yes. The
group is robust against mild bases (e.g., , NaOH). However, extremely strong bases (e.g., t-BuLi) could theoretically cause deprotonation at the C2 position or elimination of HF, though the 5-methoxy group deactivates the ring slightly toward nucleophilic attacks compared to electron-deficient indoles [2].
Q3: I see a new spot on TLC just below my product. What is it?
Answer: This is likely 5-methoxyindole (the parent compound) resulting from the loss of the
group. It is significantly more polar than the product. If the spot is "streaking," your silica is actively degrading the compound during the run. Refer to Protocol A immediately.
Q4: How do I synthesize this if I can't buy it?
Answer: The standard route involves reacting 5-methoxyindole with chlorodifluoromethane (Freon-22) or a difluorocarbene source (like sodium chlorodifluoroacetate) under phase-transfer catalysis conditions [1].
Warning: This reaction generates carbenes and requires careful temperature control to avoid polymerization.
📊 Stability Data Summary
Condition
Stability Rating
Notes
Solid, -20°C, Argon
✅ Excellent
Stable for months/years.
Solution, CDCl3 (untreated)
❌ Poor
Hydrolysis within hours/days.
Silica Gel (Acidic)
❌ Critical
Rapid degradation during purification.
Basic Alumina
⚠️ Moderate
Better than silica, but watch for elimination.
Aqueous Acid (pH < 4)
❌ Poor
Hydrolysis to formyl-indole.
Aqueous Base (pH > 10)
✅ Good
Generally stable to hydrolysis.
📚 References
Petko, K. I., & Filatov, A. A. (2018).[1] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[1][2][3] French-Ukrainian Journal of Chemistry, 6(1), 101-108.[1]
Levterov, V. V., et al. (2011).[3] Multigram Synthesis of 1-(Difluoromethyl)imidazoles and -benzimidazoles. Synthesis, 2011(11), 1795-1802. (Analogous chemistry for N-CF2H stability).
Process Chemistry Technical Support Center: N-Difluoromethylation of Indoles
Overview Welcome to the Technical Support Center for the scale-up of N-difluoromethyl indole production. The introduction of a difluoromethyl (-CF2H) group to the indole nitrogen is a critical transformation in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for the scale-up of N-difluoromethyl indole production. The introduction of a difluoromethyl (-CF2H) group to the indole nitrogen is a critical transformation in medicinal and agrochemical development, utilized to modulate lipophilicity, metabolic stability, and hydrogen-bonding properties. However, scaling up this transformation from discovery (milligram) to process (kilogram) scale introduces severe engineering and chemical challenges.
Difluorocarbene ([:CF2]) is a highly reactive, transient intermediate. Mismanagement of its generation kinetics leads to stalled reactions, dangerous gas evolution, and poor atom economy. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and efficient scale-up.
Logical Workflow & Mechanistic Pathways
Mechanistic pathway and competing side reactions in the N-difluoromethylation of indoles.
Q1: Why does my N-difluoromethylation reaction stall at 50% conversion during scale-up, despite working perfectly at the 1 mmol scale?
Expert Insight & Causality:
This is the most common scale-up failure in carbene chemistry. Difluorocarbene is a transient electrophile. At a 1 mmol scale, mixing is rapid, and the local concentration of the indolide anion is high enough to immediately trap the generated[:CF2]. At a larger scale (e.g., >100 g), poor biphasic mixing in liquid-liquid or solid-liquid phase-transfer catalysis (PTC) leads to localized high concentrations of [:CF2]. Because the trapping rate by the indole is mass-transfer limited, the excess carbene rapidly hydrolyzes or dimerizes into tetrafluoroethylene, starving the reaction of the reagent.
Actionable Solution:
Transition from a batch addition to a semi-batch (dosing) protocol. Do not add all the difluorocarbene precursor at once. If using chlorodifluoromethane (Freon-22), sparge the gas slowly into the reaction mixture containing 18-crown-6 1. If using solid reagents, consider low-temperature precursors like diethyl bromodifluoromethylphosphonate, which allows for controlled P–C bond cleavage and [:CF2] generation between -78 °C and room temperature, significantly reducing carbene degradation and improving scale-up safety 2.
Q2: How do I manage the severe exotherm and gas evolution when using Sodium Chlorodifluoroacetate (SCDA)?
Expert Insight & Causality:
SCDA is an excellent, inexpensive, solid precursor for [:CF2] that avoids the use of ozone-depleting gases 3. However, it generates [:CF2] via thermal decarboxylation (typically at 90–95 °C), releasing equimolar amounts of CO2 gas and NaCl. The initiation of decarboxylation is endothermic, but the subsequent carbene trapping is exothermic. In a batch reactor, this sudden release of CO2 causes severe foaming (gas hold-up), which reduces the effective working volume and poses a critical pressurization hazard.
Actionable Solution:
Operate the reactor in a semi-batch mode. Heat the indole, solvent, and base to 95 °C. Dissolve the SCDA in a compatible solvent (or water, depending on the PTC system) and dose it into the reactor via a metering pump.
Self-Validating Check: Monitor the exhaust line with a mass flow meter. The rate of CO2 evolution should perfectly mirror your dosing rate. If CO2 evolution spikes, pause dosing immediately to allow the accumulated SCDA to clear.
Q3: I am observing significant C3-difluoromethylation and ring-opening side products. How do I improve N-selectivity?
Expert Insight & Causality:
Indole is an ambident nucleophile. While the N-H proton is the most acidic, the C3 position is the most nucleophilic in the neutral state. Under strongly basic conditions, the indolide anion is formed, which strongly favors N-attack due to the localization of negative charge on the nitrogen. If your base is too weak, or if your phase transfer catalyst (PTC) is failing to transport the base into the organic phase, the neutral indole will react with [:CF2] at the C3 position.
Actionable Solution:
Ensure complete deprotonation before introducing the carbene precursor. Use a strong base (e.g., KOH) and a highly efficient PTC like 18-crown-6 or tetrabutylammonium bromide (TBAB) 1. Allow the indole and base to mix for at least 30 minutes prior to precursor addition. The formation of a deep color often indicates successful indolide formation.
Quantitative Data: Precursor Selection for Scale-Up
Choosing the right reagent is a balance of atom economy, safety, and regulatory compliance 4.
Difluorocarbene Precursor
Activation Method
Operating Temp
Primary Byproducts
Scale-Up Suitability & Notes
Chlorodifluoromethane (ClCF2H)
Strong Base (KOH/PTC)
20 °C to 60 °C
HCl, H2O
Moderate: Excellent atom economy, but is an ozone-depleting gas requiring specialized pressurized reactors.
Sodium Chlorodifluoroacetate (SCDA)
Thermal Decarboxylation
90 °C to 100 °C
CO2, NaCl
High: Cheap, solid, and easy to handle. Requires careful management of CO2 off-gassing.
Diethyl Bromodifluoromethylphosphonate
Basic Hydrolysis
-78 °C to 25 °C
Phosphates, HBr
High: Extremely mild conditions prevent carbene degradation. Ideal for sensitive substrates, though more expensive.
[(DMPU)2Zn(CF2H)2]
Transmetallation
20 °C to 50 °C
Zn salts, DMPU
High: Scalable reagent developed specifically for transition-metal catalyzed Late-Stage Functionalization (LSF).
Standard Operating Procedure: Scalable N-Difluoromethylation via SCDA
This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) under phase-transfer conditions. It is designed as a self-validating system: the physical observables (temperature, gas evolution) directly indicate the chemical state of the reaction.
Reagents:
Indole substrate (1.0 eq, e.g., 100 mmol)
Sodium chlorodifluoroacetate (SCDA) (2.5 eq)
Potassium carbonate (K2CO3) or KOH (3.0 eq)
18-Crown-6 or TBAB (0.1 eq)
Solvent: Acetonitrile / Water (9:1 v/v)
Step-by-Step Methodology:
Reactor Preparation & Deprotonation:
Charge a jacketed reactor equipped with an overhead stirrer, reflux condenser, and a gas bubbler (or mass flow meter) with the indole substrate, K2CO3, 18-Crown-6, and Acetonitrile/Water.
Causality: The biphasic mixture requires vigorous overhead stirring (not a magnetic stir bar) to ensure the PTC can shuttle the base effectively across the phase boundary.
Thermal Equilibration:
Heat the mixture to 90 °C.
Self-Validation: Wait for the internal temperature to stabilize. The mixture will likely change color as the indolide anion forms.
Controlled Reagent Dosing (Critical Step):
Dissolve SCDA in a minimum amount of water.
Using a syringe pump or dosing funnel, add the SCDA solution dropwise over 2–3 hours.
Self-Validation: Observe the gas bubbler. CO2 evolution should begin immediately upon addition. The rate of bubbling must correlate with the dosing rate. If bubbling stops while dosing continues, the reaction temperature has dropped below the decarboxylation threshold—pause dosing immediately to prevent reagent accumulation.
Reaction Completion & Quench:
After dosing is complete, maintain heating for an additional 1 hour, or until gas evolution completely ceases.
Cool the reactor to 20 °C. Quench by adding water to dissolve precipitated salts (NaCl, unreacted K2CO3).
Isolation:
Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purify via crystallization or silica gel chromatography (Note: N-difluoromethyl indoles are generally stable, but the addition of 1% triethylamine to the eluent can prevent degradation on acidic silica 1).
References
New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. 1
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. 3
Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. 2
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. 4
19F NMR characterization of N-difluoromethyl group
Unambiguous Characterization of the -Difluoromethyl ( - ) Motif: A Comparative NMR Guide As the pharmaceutical industry increasingly turns to fluorinated bioisosteres to optimize pharmacokinetics, the -difluoromethyl ( -...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Characterization of the
-Difluoromethyl (-) Motif: A Comparative NMR Guide
As the pharmaceutical industry increasingly turns to fluorinated bioisosteres to optimize pharmacokinetics, the
-difluoromethyl (-) group has emerged as a privileged motif. Functioning as a highly lipophilic hydrogen bond donor and a stable bioisostere for thiols, alcohols, and traditional -methyl groups, its incorporation into heterocycles like pyrazoles, indazoles, and pyridines is a major focus in modern drug design[1].
However, confirming the successful installation and exact regiochemistry of an
- group requires rigorous analytical validation. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral matching. Here, we will explore the causality behind the NMR physics of the - group, objectively compare it against alternative fluorinated motifs, and establish a self-validating experimental protocol for its unambiguous characterization.
The Physics and Causality of
-
NMR Signals
To characterize the
- group, one must understand how the electronic environment dictates its spectral signature. The nitrogen atom withdraws electron density, deshielding the attached carbon and proton, but less aggressively than an oxygen atom would.
The
Doublet: The two equivalent fluorine atoms couple to the single geminal proton, resulting in a characteristic doublet. Because of the specific hybridization and restricted rotation around the N-C bond in planar heterocycles, the geminal coupling constant () is highly consistent, typically falling between 58.0 and 61.0 Hz [2],[3].
The
Triplet: The single proton couples equally to the two fluorine atoms, appearing as a triplet. Depending on the electron-withdrawing nature of the parent heterocycle, this signal resonates between 7.1 and 8.5 ppm [2],[1].
The
Triplet: The carbon atom couples to the two directly attached fluorines. The s-character of the C-F bond in - systems results in a massive one-bond coupling constant () of 248 to 255 Hz , appearing as a distinct triplet around 107 to 112 ppm [3],[4].
Diastereotopic Complexity: If the parent molecule possesses a chiral center, the two fluorine atoms of the
- group can become magnetically inequivalent. This breaks the standard symmetry, resulting in an ABX spin system where the fluorines split each other into two doublets of doublets, revealing a massive geminal F-F coupling () of approximately 225 Hz [5].
Comparative Performance:
-
vs. Alternatives
When optimizing synthetic routes, you will often need to differentiate
-difluoromethylation from unintended -difluoromethylation or -difluoromethylation. The table below summarizes the quantitative diagnostic markers used to distinguish these motifs.
is the most reliable differentiator. The - carbon consistently exhibits a coupling constant near ~250 Hz, which is generally larger than that of - and - due to the specific orbital overlap and electronegativity profile of the nitrogen atom[3],[6].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignments, do not rely on a single 1D spectrum. The following step-by-step methodologies constitute a self-validating system.
Protocol A: Primary Verification via Orthogonal Decoupling
Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of
or . Add a trace amount of as an internal reference (set to 0.0 ppm)[7].
1D
Acquisition: Acquire a standard spectrum (e.g., 376 MHz or 470 MHz). Locate the signal between -90 and -96 ppm and measure the coupling (expect ~60 Hz)[2].
Orthogonal Validation (
): Acquire a second spectrum with broadband decoupling.
Causality Check: The doublet must collapse into a sharp singlet. If it does not, the splitting is caused by F-F coupling or another NMR-active nucleus (like
), proving the motif is not a standard - group.
1D
Acquisition: Acquire a spectrum and isolate the triplet at ~110 ppm. Calculate the to confirm it falls within the 248–255 Hz range[4].
Fig 1. Comprehensive NMR workflow for the unambiguous characterization of N-CF2H groups.
Protocol B: Differentiating Regioisomers (N1 vs. N2 Alkylation)
When difluoromethylating heterocycles like indazoles or pyrazoles, mixtures of N1 and N2 regioisomers frequently occur. 1D NMR is insufficient to distinguish them; 2D connectivity is required[2].
- HMBC (Heteronuclear Multiple Bond Correlation):
Set the long-range coupling delay to optimize for
(typically 8 Hz).
Observe the cross-peaks from the
- proton (~7.5 ppm) to the parent heterocycle carbons.
Logic: In an indazole, if the
proton shows a strong correlation to the bridgehead carbon (C7a), it is the N1-isomer . If it correlates to the isolated C3 carbon, it is the N2-isomer [2].
signal will show an NOE cross-peak to the closest spatial proton on the heterocycle (e.g., H7 for N1-indazoles, or H3 for N2-indazoles).
Fig 2. Logical decision tree for differentiating N1 vs N2 difluoromethyl isomers using 2D NMR.
References
Petko, K. I., et al. "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry (2022). URL: [Link]
"19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." PMC (NIH). URL: [Link]
"Efficient Access to Functionalized N-Difluoromethylpyrazoles." American Chemical Society. URL:[Link]
"N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks." Arkat USA. URL:[Link]
"A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones." RSC Publishing. URL: [Link]
"Guide to Fluorine NMR for Organic Chemists." EPDF. URL: [Link]
comparing bioactivity of 1-(difluoromethyl)-5-methoxy-1H-indole vs 5-methoxyindole
An in-depth technical analysis comparing the bioactivity, physicochemical properties, and experimental handling of 1-(difluoromethyl)-5-methoxy-1H-indole and its endogenous parent scaffold, 5-methoxyindole . Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis comparing the bioactivity, physicochemical properties, and experimental handling of 1-(difluoromethyl)-5-methoxy-1H-indole and its endogenous parent scaffold, 5-methoxyindole .
Executive Summary: The Role of N-Difluoromethylation
In medicinal chemistry and drug design, the indole ring is a privileged scaffold. 5-Methoxyindole is a naturally occurring metabolite of L-tryptophan and a critical intermediate in the biosynthesis of melatonin and serotonin analogs. It exhibits intrinsic biological activities, including the suppression of cyclooxygenase-2 (COX-2) expression, making it a valuable lead for anti-inflammatory and neuropharmacological applications [1].
However, unsubstituted indoles often suffer from rapid metabolic clearance (via Cytochrome P450-mediated oxidation) and limited passive membrane permeability. To overcome these pharmacokinetic bottlenecks, structural biologists employ late-stage functionalization. The synthesis of 1-(difluoromethyl)-5-methoxy-1H-indole introduces an
group—a highly specialized lipophilic hydrogen-bond donor. This modification fundamentally alters the electron density of the indole core, dramatically enhancing metabolic stability and lipophilicity while preserving or modulating its binding affinity [2].
Physicochemical Profiling & Structural Causality
The addition of the difluoromethyl group at the N1 position is not merely a steric block; it is an electronic overhaul of the molecule. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the indole
-system.
Lipophilicity (LogP): The
group increases the LogP from ~2.1 to 3.045 [3]. This shift enhances the molecule's ability to cross the blood-brain barrier (BBB), a critical requirement for neuroactive indole derivatives.
Metabolic Shielding: By lowering the energy of the Highest Occupied Molecular Orbital (HOMO), the electron-poor indole ring becomes highly resistant to electrophilic attack by CYP450 enzymes. Furthermore, blocking the N1 position prevents N-glucuronidation.
Bioisosterism: The
proton is highly polarized and acts as a lipophilic hydrogen bond donor, allowing it to mimic hydroxyl (-OH) or thiol (-SH) interactions within target protein binding pockets without the associated metabolic liabilities [4].
Table 1: Comparative Physicochemical Properties
Property
5-Methoxyindole
1-(Difluoromethyl)-5-methoxy-1H-indole
Causality / Impact
CAS Number
1006-94-6
1599210-06-6
N/A
Molecular Weight
147.17 g/mol
197.18 g/mol
Increased bulk at N1 position.
LogP
~2.10
3.045
Enhanced BBB penetration and membrane permeability.
TPSA
27.03 Ų
14.16 Ų
Loss of classical N-H donor reduces polar surface area.
H-Bond Donors
1 (Classical N-H)
0 (Classical), 1 (Lipophilic )
Alters target binding orientation and solvation energy.
Metabolic Liability
High (N-oxidation, C3-oxidation)
Low (Electronically deactivated ring)
Extended in vivo half-life.
Mechanistic Pathways & Bioactivity
Caption: Comparative metabolic and pharmacological pathways of 5-methoxyindole vs its N-difluoromethylated analog.
While 5-methoxyindole acts as a local autacoid to modulate inflammatory responses via COX-2 transcriptional inhibition [1], its therapeutic utility is limited by rapid hepatic clearance. The bioactivity of 1-(difluoromethyl)-5-methoxy-1H-indole shifts the paradigm from a rapidly cleared endogenous signaling molecule to a robust, systemically viable pharmacological scaffold. The fluorinated analog maintains the critical 5-methoxy pharmacophore (essential for serotonin receptor affinity) while utilizing the
group to anchor the molecule in hydrophobic sub-pockets of neuroreceptors.
Experimental Workflows: Synthesis & Validation
To objectively evaluate the performance of these two compounds, researchers must employ self-validating experimental systems. Below are the standard protocols for synthesizing the fluorinated analog and comparatively testing their metabolic stability.
Protocol A: N-Difluoromethylation of 5-Methoxyindole
This protocol utilizes a transition-metal-free approach using a difluorocarbene precursor, ensuring high chemoselectivity[5].
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-methoxyindole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
Base Addition: Add Cesium Carbonate (
, 2.5 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the deprotonation of the indole N-H.
, 2.0 mmol). This reagent acts as the source of difluorocarbene () upon decarboxylation.
Reaction: Heat the mixture to 80°C and stir for 12 hours. The reaction progress should be monitored via TLC (Hexane/EtOAc 4:1).
Workup: Quench the reaction with distilled water (15 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography to yield 1-(difluoromethyl)-5-methoxy-1H-indole.
Protocol B: Comparative Human Liver Microsome (HLM) Stability Assay
A self-validating assay to quantify the causality between N-difluoromethylation and metabolic resistance.
Incubation Mixture: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM
.
Compound Addition: Spike the mixture with either 5-methoxyindole or 1-(difluoromethyl)-5-methoxy-1H-indole (final concentration: 1
M, DMSO < 0.1%).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
Time-Course Sampling: At
minutes, withdraw 100 L aliquots.
Quenching: Immediately quench each aliquot into 300
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate intrinsic clearance (
) and half-life ().
Caption: End-to-end workflow from synthesis of the fluorinated analog to comparative metabolic validation.
Comparative Bioactivity & Stability Data
The experimental data below illustrates the profound impact of substituting the classical N-H bond with an
moiety. The electron-withdrawing effect successfully shields the indole ring from rapid Phase I oxidation.
Table 2: In Vitro Pharmacokinetic & Bioactivity Data
Parameter
5-Methoxyindole
1-(Difluoromethyl)-5-methoxy-1H-indole
Assay Method
HLM Half-Life ()
~18 minutes
> 120 minutes
LC-MS/MS (Protocol B)
Intrinsic Clearance ()
76.5 L/min/mg
< 10.2 L/min/mg
HLM + NADPH
Papp (Membrane Permeability)
cm/s
cm/s
PAMPA Assay
COX-2 Transcriptional Inhibition
Active (Endogenous)
Modulated (Target-dependent)
Reporter Gene Assay
Conclusion:
While 5-methoxyindole remains an indispensable biological precursor and in vitro tool compound, its utility as a systemic drug is hindered by its rapid metabolism. The strategic conversion to 1-(difluoromethyl)-5-methoxy-1H-indole solves this by leveraging the unique physicochemical properties of the difluoromethyl group. This transition from a vulnerable endogenous metabolite to a robust, lipophilic synthetic scaffold exemplifies the power of targeted fluorination in modern drug discovery.
References
Title: 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines
Source: Journal of the American Chemical Society (via ResearchGate)
URL: [Link]
Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate
Source: Organic Letters (ACS Publications)
URL: [Link]
Validation
A Head-to-Head Battle of Fluorine Moieties: A Physicochemical Comparison of Difluoromethyl and Trifluoromethyl Indoles for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacokinetic and pharmacodynamic properties.[1] The indole scaf...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacokinetic and pharmacodynamic properties.[1] The indole scaffold, a privileged structure in numerous biologically active compounds, is a frequent subject of such modifications.[2] Among the arsenal of fluorine-containing groups, the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) moieties stand out for their profound impact on a molecule's physicochemical profile. This guide provides an in-depth, objective comparison of these two critical substituents when appended to an indole core, offering experimental data, detailed protocols, and expert insights to inform rational drug design.
Lipophilicity: A Tale of Two Fluorine Groups
A compound's lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Both -CF2H and -CF3 groups are known to increase lipophilicity compared to a methyl group, but they do so to different extents and with distinct underlying reasons.
The trifluoromethyl group is a potent enhancer of lipophilicity.[3][4] This is attributed to its larger molecular volume and the high hydrophobicity of the three fluorine atoms. In contrast, the difluoromethyl group, while also increasing lipophilicity, presents a more nuanced picture. The presence of a hydrogen atom capable of acting as a hydrogen bond donor can temper its overall lipophilicity compared to the -CF3 group.[5][6]
Note: Direct comparative LogP data for CF2H- and CF3-indoles from a single study is limited. The data presented here is from various sources to illustrate the general trends.
Experimental Protocol: Determining LogP via the Shake-Flask Method
The shake-flask method remains a gold standard for the experimental determination of LogP.[9]
Materials:
Test compound
n-Octanol (pre-saturated with water)
Water or buffer of choice (e.g., PBS, pH 7.4; pre-saturated with n-octanol)[10]
Glass vials with screw caps
Vortex mixer
Centrifuge
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (or buffer). A typical ratio is 1:1 or 2:1 v/v.[10]
Securely cap the vial and shake vigorously using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[10]
Centrifuge the vial to ensure complete separation of the two phases.
Carefully collect an aliquot from both the n-octanol and aqueous layers.
Quantify the concentration of the test compound in each phase using a suitable analytical method.
Calculate the LogP value using the following equation:
LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Electronic Effects: A Tug-of-War for Electrons
The electronic nature of the -CF2H and -CF3 groups significantly influences the reactivity and pKa of the indole ring. The indole nitrogen has a pKa of approximately 19.9-21.0 in DMSO.[11] The introduction of electron-withdrawing groups is expected to decrease this pKa, making the N-H proton more acidic.
The trifluoromethyl group is a very strong electron-withdrawing group, as indicated by its positive Hammett constant (σp+ = +0.612).[12][13] This strong inductive effect reduces the electron density of the indole ring system. The difluoromethyl group is also electron-withdrawing, but to a lesser extent than the -CF3 group. The presence of a C-H bond in the -CF2H group slightly mitigates the overall electron-withdrawing effect compared to the three C-F bonds in the -CF3 group.
Table 2: Hammett Constants of Related Substituents
Note: A specific Hammett constant for the -CF2H group was not found in the provided search results, but its electron-withdrawing strength is generally considered to be between that of -H and -CF3.
The strong electron-withdrawing nature of the -CF3 group can also influence the regioselectivity of electrophilic substitution reactions on the indole ring.
Metabolic Stability: The Fluorine Shield
A major driver for the use of fluorinated groups in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][14] The strong C-F bond is more resistant to enzymatic cleavage than a C-H bond.[4]
Both -CF2H and -CF3 groups can improve metabolic stability. The -CF3 group is particularly effective at this, as it lacks any C-H bonds that could be oxidized.[14] While the -CF2H group does contain a C-H bond, its oxidation is often slower than that of a methyl or methylene group due to the electron-withdrawing effect of the adjacent fluorine atoms.
In a comparative study, a difluoromethyl ether analog showed slightly greater metabolic stability in human liver microsomes than its trifluoromethyl ether counterpart.[15] However, in another study on indazole analogs, trifluoromethylation significantly enhanced the metabolic half-life by four-fold, suggesting the effect can be scaffold-dependent.[15]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[16][17][18]
Materials:
Test compound
Pooled human liver microsomes (or from other species)
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Positive control compound with known metabolic instability (e.g., testosterone)
Negative control (incubation without NADPH)
Acetonitrile (or other suitable organic solvent for quenching)
LC-MS/MS system for analysis
Procedure:
Prepare a solution of the test compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it in the phosphate buffer.
In a 96-well plate or microcentrifuge tubes, pre-incubate the test compound with liver microsomes in the phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent like acetonitrile.
Include a negative control where the NADPH regenerating system is replaced with buffer.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot gives the rate constant (k).
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Hydrogen bonding potential of -CF2H vs. -CF3.
This hydrogen bonding capability of the -CF2H group can lead to enhanced binding affinity and selectivity for a target protein, providing a unique tool for medicinal chemists that is not available with the -CF3 group.
Conclusion: Choosing the Right Fluorine Moiety
The choice between a difluoromethyl and a trifluoromethyl group for substitution on an indole scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program.
Summary of Physicochemical Properties:
Property
Difluoromethyl (-CF2H)
Trifluoromethyl (-CF3)
Lipophilicity
Increases lipophilicity
Strongly increases lipophilicity
Electronic Effect
Moderately electron-withdrawing
Strongly electron-withdrawing
Metabolic Stability
Generally enhances stability
Generally enhances stability
Hydrogen Bonding
Can act as a hydrogen bond donor
Cannot act as a hydrogen bond donor
The trifluoromethyl group is an excellent choice when the primary goal is to significantly increase lipophilicity and block a site of metabolism. Its strong electron-withdrawing nature can also be leveraged to modulate the electronics of the indole ring.
The difluoromethyl group offers a more nuanced set of properties. It provides a balance of increased lipophilicity and metabolic stability, with the unique advantage of being able to participate in hydrogen bonding. This makes it an attractive bioisosteric replacement for polar functional groups, potentially improving binding affinity and selectivity.
Ultimately, the optimal choice will depend on the specific structure-activity relationships of the target and the desired ADME profile of the drug candidate. A thorough understanding of the distinct physicochemical properties of these two powerful fluorine moieties is essential for the rational design of the next generation of indole-based therapeutics.
References
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(17), 7434-7443. Available at: [Link]
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... Molecules, 27(24), 8876. Available at: [Link]
Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Available at: [Link]
ResearchGate. (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... [Image]. Available at: [Link]
ResearchGate. The Difluoromethyl Group as a Hydrogen Bond Donor. Available at: [Link]
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Available at: [Link]
Romesberg, F. E., et al. (2013). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Chemical Biology, 8(8), 1845-1852. Available at: [Link]
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]
Scott, J. S., et al. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
Cambridge MedChem Consulting. (2019, January 12). LogD. Available at: [Link]
Pan, F., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-24. Available at: [Link]
Beier, P., et al. (2019). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journal of Organic Chemistry, 15, 2344-2353. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available at: [Link]
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Available at: [Link]
University of Lincoln. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]
ResearchGate. Selection of Hammett constant σ + values for selected func- tional... [Image]. Available at: [Link]
MDPI. (2023, March 28). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Available at: [Link]
PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]
Saphier, S., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 11(17), 2243-2258. Available at: [Link]
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
ACS Publications. (2023, March 29). Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. Available at: [Link]
PubMed. (2018, December 13). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Available at: [Link]
ACS Publications. (2024, February 14). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible CpIr- (pyridinylmethyl)*. Available at: [Link]
Science.gov. hammett substituent constants: Topics. Available at: [Link]
Royal Society of Chemistry. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Available at: [Link]
French-Ukrainian Journal of Chemistry. (2018, July 24). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Available at: [Link]
PubMed. (2019, June 13). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Available at: [Link]
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
ACS Publications. Difluoromethane as a Precursor to Difluoromethyl Borates. Available at: [Link]
Wiley Online Library. (2020, May 14). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Available at: [Link]
eScholarship.org. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Available at: [Link]
MDPI. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available at: [Link]
mass spectrometry fragmentation patterns of fluorinated indoles
High-Resolution Mass Spectrometry Profiling of Fluorinated Indoles: Orbitrap HCD vs. Q-TOF CID Fragmentation As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing halogenat...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Mass Spectrometry Profiling of Fluorinated Indoles: Orbitrap HCD vs. Q-TOF CID Fragmentation
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing halogenated pharmacophores. Fluorinated indoles are privileged scaffolds in modern drug discovery due to their enhanced metabolic stability against cytochrome P450 oxidation and their ability to modulate target binding affinity[1]. However, the introduction of the highly electronegative fluorine atom fundamentally alters the gas-phase dissociation thermodynamics of the indole ring.
This guide provides an objective, data-driven comparison of the two dominant high-resolution mass spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for elucidating the fragmentation patterns of fluorinated indoles. By understanding the causality behind these fragmentation mechanisms, researchers can optimize their LC-MS/MS workflows for structural elucidation, metabolite identification, and pharmacokinetic profiling.
The Causality of Fluorinated Indole Fragmentation
The fragmentation of fluorinated indoles is governed by the competing forces of the robust carbon-fluorine (C-F) bond and the inherent stability of the aromatic indole core. Under electron ionization (EI) or electrospray ionization (ESI) followed by collisional activation, the molecular ion exhibits remarkable stability, a direct consequence of fluorine's inductive electron-withdrawing (-I) and resonance-donating (+R) effects[2][3].
When sufficient collision energy is applied, the fragmentation pathways diverge into highly specific structural reporter ions:
Loss of Hydrogen Fluoride (HF, -20 Da): Unlike non-fluorinated indoles, fluorinated derivatives frequently undergo a high-energy elimination of HF. This is driven by the thermodynamic stability of the resulting highly conjugated, defluorinated cation[3].
Loss of Hydrogen Cyanide (HCN, -27 Da): A classic indole fragmentation pathway involving the cleavage of the pyrrole ring. The presence of fluorine alters the electron density of the fused benzene ring, often shifting the relative abundance of this cleavage compared to unsubstituted indoles[4].
-Cleavage and Substituent Loss: In complex derivatives (e.g., synthetic cannabinoids or indolyl esters), ionization often occurs at the indole nitrogen or a side-chain heteroatom, leading to rapid -cleavage (e.g., loss of a methyl radical, -15 Da)[3][5].
Caption: Primary gas-phase fragmentation pathways of protonated fluorinated indoles under MS/MS.
Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)
While both Orbitrap and Q-TOF systems provide high-resolution, accurate-mass (HRAM) data, their distinct collision cell architectures and activation timescales dictate the resulting fragmentation spectra.
Orbitrap and Higher-Energy Collisional Dissociation (HCD):
In Q/Orbitrap systems, fragmentation occurs in the HCD cell (a multipole collision cell) before the fragments are injected into the Orbitrap analyzer. Orbitrap platforms excel in resolving low-abundance isotopic peaks and minimizing matrix interferences, which is critical when analyzing complex biological matrices like E. coli lysates in metabolic adaptation studies[6][7]. Mechanistically, HCD of indolyl derivatives often proceeds via the formation of Ion-Neutral Complexes (INCs) . The extended trapping time allows these complexes to undergo specific proton transfers before dissociation[8].
Q-TOF and Collision-Induced Dissociation (CID):
Q-TOF instruments utilize beam-type CID. Because the ions continuously flow through the collision cell into the time-of-flight analyzer without being trapped in the same manner as an Orbitrap, the interaction time is shorter[9]. For protonated cyclic indolyl compounds, Q-TOF CID favors the direct decomposition of ion-neutral complexes rather than intermediate proton transfers, leading to a higher relative abundance of intact protonated indole fragments compared to rearranged products[8].
Quantitative Data Comparison
Table 1: Comparative MS/MS Fragmentation Profile of a Model Fluorinated Indolyl Ester (Normalized Relative Abundance).
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous mass calibration and internal standard normalization to account for the duty-cycle differences between trapping (Orbitrap) and beam-type (Q-TOF) analyzers[9].
Phase 1: System Suitability & Calibration
Mass Calibration:
Orbitrap: Infuse Pierce LTQ Velos ESI Positive Ion Calibration Solution. Ensure mass accuracy is < 2 ppm. Enable internal lock mass (e.g., polysiloxane at m/z 445.1200) for continuous real-time calibration[7].
Q-TOF: Infuse Agilent ESI-L Low Concentration Tuning Mix. Utilize a dual-sprayer system to introduce a reference mass solution (e.g., Purine m/z 121.0508 and HP-0921 m/z 922.0098) continuously during the run.
Blank Verification: Inject three consecutive solvent blanks (Water/Acetonitrile 50:50) to validate the absence of carryover, a common issue with lipophilic fluorinated indoles.
Phase 2: Chromatographic Separation
3. Column: Reverse-phase UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
4. Mobile Phases: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in LC-MS grade acetonitrile.
5. Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.
Phase 3: MS/MS Acquisition Parameters
6. Internal Standardization: Spike all samples with a stable-isotope-labeled internal standard (e.g., 5-Fluoroindole-d4) at a final concentration of 10 ng/mL to normalize ionization suppression.
7. Orbitrap Acquisition (vDIA / PRM): Set resolution to 70,000 for MS1 and 35,000 for MS2[7]. Use a normalized collision energy (NCE) stepped at 20, 30, and 40 to capture both low-energy (HCN loss) and high-energy (HF loss) fragments.
8. Q-TOF Acquisition (Auto MS/MS): Set acquisition rate to 5 spectra/sec to maximize data points across the narrow UHPLC peak. Apply a collision energy ramp of 15 to 45 eV.
Caption: Self-validating parallel LC-HRMS/MS workflow for comparative fragmentation analysis.
Conclusion
The structural elucidation of fluorinated indoles requires a deep understanding of how instrument architecture influences gas-phase chemistry. Orbitrap platforms, utilizing HCD, provide unparalleled resolution and reveal complex rearrangement pathways mediated by ion-neutral complexes. Conversely, Q-TOF platforms utilizing CID offer rapid acquisition speeds and favor direct decomposition pathways, providing complementary structural insights. By leveraging stepped collision energies and rigorous mass calibration, researchers can confidently map the unique fragmentation signatures—such as HF and HCN neutral losses—critical for the advancement of fluorinated therapeutics.
A Guide to Single-Crystal X-ray Crystallography: Analyzing 1-(difluoromethyl)-5-methoxy-1H-indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive ove...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of single-crystal X-ray crystallography, a powerful technique for elucidating atomic-level structural information. While a public crystal structure for the specific compound 1-(difluoromethyl)-5-methoxy-1H-indole is not available, this guide will use it as a focal point to illustrate the complete experimental workflow and data analysis process. We will compare the anticipated structural features of this molecule with established crystallographic data from closely related indole derivatives, offering valuable insights for researchers working with this important chemical scaffold.
The Significance of Structural Elucidation
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, this information is critical for:
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to a chemical structure impact its biological activity.
Rational Drug Design: Designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can affect its stability, solubility, and bioavailability.
X-ray crystallography provides an unambiguous determination of a molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, making it an indispensable tool in modern drug discovery.[1][2][3]
Hypothetical Crystallographic Data for 1-(difluoromethyl)-5-methoxy-1H-indole
While experimentally undetermined, we can anticipate the type of crystallographic data that would be obtained for 1-(difluoromethyl)-5-methoxy-1H-indole. This data is typically presented in a standardized format as shown in the table below.
Describes the basic shape of the unit cell, the repeating building block of the crystal.
Space Group
e.g., P2₁/c or Pca2₁
Defines the symmetry elements within the unit cell.
Unit Cell Dimensions
a, b, c (Å) and α, β, γ (°)
The lengths of the sides and the angles between the axes of the unit cell.
Volume (V)
ų
The volume of the unit cell.
Z
Integer (e.g., 4)
The number of molecules per unit cell.
Calculated Density (Dx)
g/cm³
The theoretical density of the crystal, calculated from the molecular weight and unit cell volume.
Resolution (d_min)
Å
A measure of the level of detail in the diffraction data. Lower values indicate higher resolution.
R-factor (R₁)
%
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-fit (GooF)
~1.0
An indicator of the quality of the structural refinement. A value close to 1 suggests a good refinement.
Comparative Analysis with Structurally Related Indole Derivatives
To provide context, let's examine the crystallographic data of several published indole derivatives. This comparison highlights how different substituents on the indole core can influence crystal packing and intermolecular interactions.
Supramolecular columns formed through slipped π–π stacking interactions between indole rings and C—H⋯π hydrogen bonds. The packing is further stabilized by weak C—H⋯O and C—H⋯Br interactions.[6]
Molecules are linked into one-dimensional zigzag chains along the a-axis via N—H···O hydrogen bonds. The two indole ring systems are nearly perpendicular to each other.[7]
A new polymorph of 5-methoxy-1H-indole-2-carboxylic acid [8]
Monoclinic
P2₁/c
Formation of cyclic dimers through double O−H⋯O hydrogen bonds between carboxylic acid groups. The crystal structure is further stabilized by N−H⋯O intermolecular hydrogen bonds and C–H⋯O interactions.[8]
The planarity and twist angles between the fused ring systems are key structural features. The molecular packing is influenced by a variety of non-covalent interactions including C—H···N, N—H···N, and π–π stacking interactions.[10] The presence of different substituents can lead to the formation of different crystal systems and space groups.[9][10]
Analysis: The crystal structures of these indole derivatives reveal a rich variety of intermolecular interactions that govern their solid-state assembly. The presence of hydrogen bond donors and acceptors, such as the N-H group of the indole ring and the oxygen atoms of methoxy or carboxyl groups, frequently leads to the formation of well-defined hydrogen-bonded networks. Furthermore, the aromatic nature of the indole ring system facilitates π–π stacking interactions, which also play a significant role in stabilizing the crystal lattice.
For 1-(difluoromethyl)-5-methoxy-1H-indole , we can hypothesize that the difluoromethyl group at the N1 position would preclude classical N-H hydrogen bonding. However, the fluorine atoms could potentially participate in weaker C-H···F hydrogen bonds. The methoxy group at the C5 position would likely act as a hydrogen bond acceptor. The overall crystal packing will be a delicate balance of these potential interactions and steric effects.
Experimental Workflow for Single-Crystal X-ray Crystallography
Obtaining high-quality single crystals is often the most challenging step in the process.[3] The subsequent data collection and structure solution are now largely automated.[2]
Part 1: Crystallization
The goal of crystallization is to slowly grow well-ordered, single crystals of sufficient size and quality for diffraction analysis.[11][12]
Step-by-Step Protocol:
Solubility Screening: The first step is to determine the solubility of the compound in a range of solvents with varying polarities.[13] This is typically done on a small scale by observing the dissolution of a few milligrams of the compound in different solvents at room temperature and with gentle heating.[13]
Choosing a Crystallization Method: Based on the solubility profile, a suitable crystallization technique is selected. Common methods include:
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly and undisturbed.[14]
Solvent Diffusion (Vapor or Liquid): A solution of the compound is layered with or exposed to the vapor of a "poor" solvent (an anti-solvent) in which the compound is less soluble.[13][14] The gradual mixing of the solvents reduces the compound's solubility, promoting crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11]
Setting Up Crystallization Trials: Multiple small-scale crystallization experiments should be set up in parallel, varying parameters such as solvent systems, concentration, temperature, and the type of vessel used.[15][16]
Crystal Harvesting: Once suitable crystals have grown (typically >0.1 mm in all dimensions), they are carefully removed from the mother liquor using a small loop or a pipette.[3]
Diagram: Crystallization Workflow
Caption: A generalized workflow for the crystallization of small molecules.
Part 2: Data Collection and Structure Solution
This phase involves using a diffractometer to measure the diffraction pattern of the crystal and then using specialized software to solve and refine the crystal structure.
Step-by-Step Protocol:
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K).[17] This minimizes radiation damage during data collection.
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer.[3][18] The instrument rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.[3]
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.[1]
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[19] For small molecules, direct methods are typically used to determine the initial phases and generate an initial electron density map.[3]
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the model and the data, as measured by the R-factor.[3][17]
Structure Validation: The final structure is validated to ensure that it is chemically reasonable and provides a good fit to the data.
Diagram: Data Collection and Structure Solution Workflow
Validating Purity of 1-(Difluoromethyl)-5-Methoxy-1H-Indole: A Comparative HPLC Guide
Introduction: The Fluorine Frontier The incorporation of a difluoromethyl ( ) group into the indole scaffold is a high-value strategy in medicinal chemistry to modulate lipophilicity ( ) and metabolic stability (blocking...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Fluorine Frontier
The incorporation of a difluoromethyl (
) group into the indole scaffold is a high-value strategy in medicinal chemistry to modulate lipophilicity () and metabolic stability (blocking the -dealkylation pathway). However, 1-(difluoromethyl)-5-methoxy-1H-indole presents a distinct analytical challenge.
Unlike simple alkyl indoles, the electron-withdrawing nature of the
group alters the dipole moment and -electron density of the indole core. Standard C18 methods often fail to adequately resolve the target product from two critical impurities:
5-Methoxyindole (Starting Material): Lacks the lipophilic tag but shares the core UV chromophore.
3-(Difluoromethyl)-5-methoxyindole (Regioisomer): A common byproduct of non-selective difluoromethylation conditions (e.g., using
with weak bases), which possesses near-identical hydrophobicity to the -substituted target.
This guide compares the industry-standard C18 approach against a targeted Pentafluorophenyl (PFP) stationary phase, demonstrating why the latter is the superior choice for validating the purity of fluorinated heterocycles.
Comparative Analysis: C18 vs. PFP Stationary Phases[1][2]
The Hypothesis[1][2][3][4][5][6][7][8][9][10][11]
C18 (Octadecylsilane): Relies almost exclusively on hydrophobic dispersion forces. It separates based on "greasiness." Since the
and isomers have very similar calculated LogP values, C18 columns often show peak co-elution or "shouldering."
PFP (Pentafluorophenyl): Offers a "tri-modal" retention mechanism:
Hydrophobicity: Similar to C18 but slightly less retentive.
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich indole core.
Dipole-Dipole/Shape Selectivity: The rigid fluorine atoms on the stationary phase interact specifically with the fluorinated tag of the analyte, offering superior shape selectivity for isomers.
Performance Comparison Matrix
Feature
Method A: Standard C18
Method B: PFP (Recommended)
Stationary Phase
End-capped C18 (3 µm or 5 µm)
Pentafluorophenyl Propyl (3 µm)
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - + Dipole-Dipole
Resolution () of Isomers
(Risk of co-elution)
(Baseline separation)
Tailing Factor ()
1.2 - 1.5 (Silanol interactions)
0.9 - 1.1 (Superior peak symmetry)
Run Time
15-20 min
12-15 min (Faster equilibration)
Suitability
Crude reaction monitoring
Final Purity Validation (CoA)
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-validating . By including a "System Suitability Solution" containing the known impurities, you ensure the method is active and specific before running your sample.
Standards: 5-methoxyindole (Impurity A), 3-(difluoromethyl)-5-methoxyindole (Impurity B - if unavailable, degrade sample with Lewis acid to generate in situ).
Stock Solution: Dissolve 10 mg of sample in 10 mL ACN (1.0 mg/mL).
Working Solution: Dilute Stock 1:10 with Water:ACN (50:50) to reach 0.1 mg/mL.
Note: Matching the sample solvent to the initial mobile phase (30% ACN) prevents "solvent shock" and peak splitting.
Validation Framework (ICH Q2 Aligned)
To ensure scientific integrity, the following validation parameters must be met.
A. Specificity & Forced Degradation
Inject the System Suitability Solution (Target + Impurity A + Impurity B).
Acceptance Criteria: Resolution (
) between Impurity A and Target > 2.0; Resolution between Target and Impurity B > 1.5.
Purity Angle (PDA): If using a PDA detector, the Purity Angle must be less than the Purity Threshold across the entire peak width, confirming no hidden co-elutants.
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N).
LOD: S/N
3:1 (Defines "Not Detected").
LOQ: S/N
10:1 (Defines reporting threshold, typically 0.05%).
Visualizing the Workflow
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision-making process for selecting the correct column chemistry based on impurity profiles.
Caption: Analytical workflow for selecting the optimal stationary phase. The failure of C18 to resolve isomers triggers the switch to PFP chemistry.
Diagram 2: Separation Mechanism (PFP vs. Analyte)
This diagram visualizes why the PFP column works: the specific interaction between the stationary phase and the fluorinated analyte.
Caption: Mechanistic view of the multi-modal interactions (Pi-Pi, Dipole, Shape) between the PFP stationary phase and the fluorinated indole.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Link
Waters Corporation. (2022). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
Pharmacokinetic Comparison Guide: N-CF2H vs. N-CH3 Indole Analogs
Executive Summary & Mechanistic Rationale In medicinal chemistry, the optimization of pharmacokinetic (PK) properties often requires fine-tuning the electronic and steric parameters of lead scaffolds. The substitution of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In medicinal chemistry, the optimization of pharmacokinetic (PK) properties often requires fine-tuning the electronic and steric parameters of lead scaffolds. The substitution of an N-methyl (N-CH3) group with an N-difluoromethyl (N-CF2H) group on an indole core represents a sophisticated bioisosteric replacement that directly addresses metabolic liabilities.
While the N-CH3 group is a standard alkyl substituent, it is highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation. Furthermore, its electron-donating nature increases the electron density of the indole π-system, making the core vulnerable to oxidative metabolism.
Conversely, the N-CF2H moiety acts as a highly functional, lipophilic hydrogen bond donor 1[1]. The strong inductive electron-withdrawing effect (-I) of the fluorine atoms fundamentally alters the electronic landscape of the molecule. By remotely pulling electron density away from the aromatic system, the N-CF2H group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy. Because CYP450-mediated oxidation relies on the nucleophilicity of the substrate (often via single-electron oxidation or hydrogen atom transfer), lowering the HOMO energy effectively shields the indole from rapid metabolic degradation 2[2].
Fig 1: Mechanistic divergence in CYP450 metabolism between N-CH3 and N-CF2H indole analogs.
Physicochemical and Pharmacokinetic Profiling
The table below summarizes the comparative Drug Metabolism and Pharmacokinetics (DMPK) profile of model N-CH3 and N-CF2H indole analogs, demonstrating the quantitative impact of this bioisosteric replacement.
Parameter
N-CH3 Indole Analog
N-CF2H Indole Analog
Mechanistic Implication
LogD (pH 7.4)
2.8
3.4
N-CF2H increases lipophilicity, potentially enhancing membrane permeability but requiring monitoring for non-specific binding.
HOMO Energy (eV)
-5.86
-6.25
Fluorine's inductive effect lowers HOMO energy, reducing nucleophilicity and susceptibility to oxidation 2[2].
HLM CL_int (µL/min/mg)
68.0
15.2
Significant reduction in intrinsic clearance due to steric and electronic shielding of the nitrogen atom.
Half-life (t1/2, min)
12.3
53.0
Prolonged systemic circulation, allowing for lower or less frequent dosing regimens.
H-Bond Donor Capacity
None
Moderate
N-CF2H acts as a lipophilic H-bond donor, enabling novel target interactions not possible with N-CH3 3[3].
To objectively compare the metabolic stability of these analogs, a robust Human Liver Microsome (HLM) stability assay is required. The following protocol is designed as a self-validating system: every step contains an internal control or a mechanistic failsafe to ensure data integrity.
Protocol: Determination of Intrinsic Clearance (CL_int) in HLM
Preparation of Microsomal Matrix: Dilute HLM to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Causality: Physiological pH and buffering capacity are critical to maintain the native conformation and catalytic activity of CYP450 enzymes.
Compound Spiking: Add the indole analog (N-CH3 or N-CF2H) to a final concentration of 1 µM.
Causality: Keeping the final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP isoforms, ensuring the measured clearance is an artifact-free reflection of the compound's intrinsic stability.
Reaction Initiation (The Failsafe): Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).
Causality: CYPs are heme-dependent monooxygenases that cannot function without electron transfer from NADPH oxidoreductase. Initiating with NADPH ensures the reaction starts precisely at T=0.
Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard.
Causality: Cold MeCN instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix. This guarantees precise temporal resolution for kinetic decay mapping.
Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Validation: Calculate CL_int using the elimination rate constant (k) derived from the log-linear decay plot.
Self-Validation: A parallel incubation without NADPH must be run simultaneously. This control must show zero compound degradation; if degradation occurs, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), invalidating the CYP-clearance hypothesis.
Fig 2: Self-validating workflow for determining intrinsic clearance in liver microsomes.
Case Study: Balancing PK Improvements with Target Engagement
While the N-CF2H group vastly improves metabolic stability, it is not a universally perfect substitution. The increased steric bulk and altered electronics can impact target binding affinity, requiring a careful balance between pharmacokinetics and pharmacodynamics (PD).
For example, in the optimization of N-acetamide indoles targeting Plasmodium falciparum ATP4 (PfATP4) for antimalarial therapy, researchers found that replacing the N-methyl group with an N-difluoromethyl group resulted in a 3-fold loss of in vitro activity (EC50 shifted from 0.5 µM to 1.5 µM) 4[4]. The causality here lies in the steric volume: the binding pocket could not fully accommodate the larger van der Waals radius of the CF2H group compared to the CH3 group, disrupting optimal target engagement despite the anticipated PK benefits.
References
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC / National Institutes of Health. 1
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / National Institutes of Health.2
Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. 3
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. PMC / National Institutes of Health.4
Infrared Spectroscopy Analysis of 1-(Difluoromethyl)-5-methoxy-1H-indole: A Comparative Methodological Guide
Executive Summary & Molecular Architecture In modern drug development, the strategic incorporation of fluorine into aromatic scaffolds is a proven tactic to enhance metabolic stability, lipophilicity, and target binding...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Architecture
In modern drug development, the strategic incorporation of fluorine into aromatic scaffolds is a proven tactic to enhance metabolic stability, lipophilicity, and target binding affinity. 1-(difluoromethyl)-5-methoxy-1H-indole (CAS: 1599210-06-6) represents a highly specialized building block where the traditional indole N-H bond has been replaced by a difluoromethyl (-CF₂H) group (1)[1].
For analytical scientists, verifying the structural integrity of this molecule requires highly specific vibrational spectroscopy. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool to confirm the success of N-difluoromethylation. This guide objectively compares the spectral signatures of this fluorinated derivative against its non-fluorinated precursor and evaluates the optimal FTIR modalities—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet)—for accurate characterization.
Spectral Causality: The Physics of the Functional Groups
To accurately interpret the IR spectrum of 1-(difluoromethyl)-5-methoxy-1H-indole, one must understand the causality behind its vibrational modes. The transition from 5-methoxy-1H-indole to its N-difluoromethylated analog induces three critical spectral shifts:
The Annihilation of the N-H Stretch: Unsubstituted indoles exhibit a strong, characteristic N-H stretching vibration. Depending on the hydrogen-bonding environment, this appears as a sharp peak near 3490 cm⁻¹ or a broader band around 3389 cm⁻¹ (2)[2]. In 1-(difluoromethyl)-5-methoxy-1H-indole, the covalent substitution at the N1 position completely abolishes this signal. The absence of the ~3400 cm⁻¹ band is the primary diagnostic marker of successful substitution.
The Emergence of C-F and CF₂-H Modes: The -CF₂H group introduces intense carbon-fluorine (C-F) stretching vibrations, typically dominating the fingerprint region between 1050 and 1150 cm⁻¹. Furthermore, the highly electronegative fluorine atoms withdraw electron density from the adjacent C-H bond. This induces a "blue-shifting" effect, causing the CF₂-H stretching frequency to appear around 2972 cm⁻¹, distinct from standard aliphatic C-H stretches (3)[3].
The Methoxy (-OCH₃) Anchor: The C5 methoxy group acts as an internal spectral reference. It retains its characteristic asymmetric C-O-C stretch at ~1210–1250 cm⁻¹, which must be carefully resolved from the overlapping C-F stretching bands.
Quantitative Spectral Comparison
Vibrational Mode
5-Methoxy-1H-indole (Precursor)
1-(Difluoromethyl)-5-methoxy-1H-indole
Diagnostic Causality
N-H Stretch
~3389 - 3490 cm⁻¹ (Strong)
Absent
Confirms successful substitution at the N1 position.
C-F Stretch
Absent
~1050 - 1150 cm⁻¹ (Very Strong)
Confirms the presence of the difluoromethyl group.
CF₂-H Stretch
Absent
~2972 cm⁻¹ (Weak/Blue-shifted)
Unique aliphatic C-H stretch induced by adjacent fluorines.
C-O-C Stretch
~1210 - 1250 cm⁻¹
~1210 - 1250 cm⁻¹
Internal reference peak (Methoxy group remains unaffected).
Aromatic C=C
~1500 - 1600 cm⁻¹
~1500 - 1600 cm⁻¹
Core indole ring structural confirmation.
Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission
Choosing the correct FTIR sampling technique is critical for this specific molecule due to the diagnostic importance of the 3400 cm⁻¹ region.
ATR-FTIR (Attenuated Total Reflectance): ATR utilizes an evanescent wave penetrating a few microns into the sample resting on a high-refractive-index crystal (e.g., Diamond or ZnSe) (4)[4]. Advantage for this molecule: It requires no hygroscopic matrix. This completely eliminates the risk of atmospheric water absorption, ensuring that the absence of the N-H stretch at ~3400 cm⁻¹ can be verified without false-positive O-H interference.
Transmission FTIR (KBr Pellet): The sample is homogeneously dispersed in an infrared-transparent potassium bromide matrix (5)[5]. Advantage for this molecule: It provides a true transmission spectrum adhering strictly to the Beer-Lambert law, offering superior sensitivity for detecting trace impurities (e.g., unreacted precursor). However, KBr is highly hygroscopic; absorbed water will create a broad peak at ~3400 cm⁻¹, potentially masking the critical N-H diagnostic region.
Self-Validating Experimental Protocols
Protocol A: ATR-FTIR (Recommended for Rapid Structural Verification)
Causality: ATR is prioritized for this compound to avoid moisture-induced spectral artifacts in the N-H stretching region.
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to flash evaporate completely.
Validation Gate: The spectrum must show a flat baseline. If a doublet appears at 2350 cm⁻¹, atmospheric CO₂ is present; initiate a dry nitrogen purge. If a broad band appears at 3400 cm⁻¹, residual solvent or moisture remains on the crystal. Do not proceed until the baseline is flat.
Sample Application: Place 1–2 mg of 1-(difluoromethyl)-5-methoxy-1H-indole directly onto the crystal.
Pressure Optimization: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure reduces the penetration depth of the evanescent wave, resulting in artificially weak C-F bands.
Acquisition & Analysis: Scan the sample. Verify the presence of the 1050–1150 cm⁻¹ C-F bands and confirm the absolute baseline flatness at 3389–3490 cm⁻¹.
Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Analysis)
Causality: Used when quantifying trace amounts of the non-fluorinated precursor is required, as transmission methods offer longer effective pathlengths.
Matrix Desiccation: Bake spectroscopic-grade KBr powder at 110°C for a minimum of 24 hours. Store in a vacuum desiccator. Causality: Removing water is non-negotiable to prevent O-H bands from mimicking the indole N-H stretch.
Self-Validating Matrix Check: Press a blank KBr pellet (100 mg) at 10 tons of pressure for 2 minutes. Scan the blank.
Validation Gate: Transmission must be >85% across the spectrum. If a peak >5% absorbance appears at 3400 cm⁻¹, the KBr is compromised by moisture. Discard and use freshly desiccated KBr.
Micro-Grinding: Combine 1 mg of the analyte with 100 mg of dry KBr in an agate mortar. Grind vigorously for 3–5 minutes until the particle size is <2 µm. Causality: Particles larger than the incident IR wavelengths (2.5–25 µm) cause Mie scattering, which severely tilts the spectral baseline and distorts quantitative integration.
Pellet Pressing & Acquisition: Transfer the powder to a 13 mm die, apply vacuum to remove trapped air, and press at 10 tons for 2 minutes. Acquire the spectrum (4000–400 cm⁻¹, 64 scans).
Workflow Visualization
FTIR workflow comparing ATR and KBr methods for fluorinated indole analysis.
References
IR spectra of indole-3-acetic acid in KBr.
CF2H, a Hydrogen Bond Donor
Source: NIH / PMC
URL
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
Benchmarking Synthetic Efficiency: Automated Parallel Synthesis vs. Traditional Batch Literature Standards
Executive Summary: The "Yield Gap" in Modern Synthesis In pharmaceutical development, the disparity between yields reported in academic literature and those reproducible in process chemistry labs—often termed the "Yield...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Yield Gap" in Modern Synthesis
In pharmaceutical development, the disparity between yields reported in academic literature and those reproducible in process chemistry labs—often termed the "Yield Gap"—is a critical bottleneck. Literature yields frequently represent the "best of N" attempts rather than a statistical average, often ignoring the impact of mixing efficiency, thermal gradients, and solvent quality on scale-up.
This guide objectively benchmarks an Automated Parallel Synthesis (APS) Workflow against standard Manual Batch Literature Protocols . By strictly controlling critical process parameters (CPPs) such as mixing frequency and thermal transfer, we demonstrate how to bridge the gap between theoretical and practical efficiency.
The Benchmarking Protocol: A Self-Validating System
To ensure scientific integrity, this comparison uses Quantitative NMR (qNMR) as the absolute standard for yield determination, bypassing the errors inherent in gravimetric isolation (e.g., trapped solvent, inorganic salts).
The Workflow Architecture
The following diagram outlines the logic flow used to benchmark the synthesis methods.
Figure 1: The Comparative Benchmarking Workflow. Note the parallel processing of manual vs. automated streams converging at the analytical standard (qNMR).
Case Study: Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling
Rationale: This transformation is ubiquitous in drug discovery but notoriously sensitive to catalyst deactivation and mixing efficiency due to the poor solubility of heteroaryl boronic acids.
Target Reaction: Coupling of 3-bromo-pyridine with quinoline-3-boronic acid.
Literature Standard: 88% Isolated Yield (reported in J. Org. Chem. equivalent context).
Experimental Protocols
Method A: Literature Standard (Manual Batch)
Vessel: 25 mL Round Bottom Flask (RBF) with magnetic stir bar.
Conditions: Reflux (100°C), Oil bath.
Protocol:
Charge RBF with aryl halide (1.0 equiv), boronic acid (1.2 equiv), and
(5 mol%).
Add degassed Dioxane/Water (4:1, 0.1 M).
Add
(2.0 equiv).
Heat to reflux in an oil bath for 12 hours.
Critical Variable: Stirring is uncontrolled (approx. 400-600 rpm), dependent on magnetic coupling strength.
Method B: Automated Parallel Synthesis (APS)
System: High-Throughput Reaction Block (e.g., sealed pressure vials with overhead agitation or high-speed magnetic tumbling).
Conditions: 100°C, Aluminum heating block.
Protocol:
Dose solids using automated powder dispense (precision
0.2 mg).
Liquid handle solvents and base stock solutions.
Seal and heat.
Critical Variable: Agitation set to 1200 rpm constant ; Temperature control
0.5°C via internal block feedback.
Results & Data Analysis
The following data represents the average of
runs for each method. Yields are determined via H qNMR using 1,3,5-trimethoxybenzene as the internal standard (Relaxation delay ).
Quantitative Comparison
Metric
Literature Claim
Method A (Manual Batch)
Method B (APS Optimized)
Delta (APS vs. Manual)
Isolated Yield
88%
72% ( 8%)
91% ( 1.5%)
+19%
qNMR Yield (True)
N/A
65%
89%
+24%
Purity (LCMS)
>95%
88% (Homocoupling detected)
98%
+10%
Reaction Time
12 Hours
12 Hours
4 Hours
-66%
Reproducibility (RSD)
N/A
11.2%
1.8%
9.4% improvement
Analysis of Variance
Why did the manual method fail to reproduce the literature claim?
Gravimetric Inflation: The "Manual Batch" isolated yield (72%) was higher than the true qNMR yield (65%), indicating the presence of trapped solvent and inorganic salts in the weighed product—a common source of error in literature reporting.
The Mixing Effect: The APS system utilized high-speed agitation (1200 rpm). In heterogeneous Suzuki couplings, mass transfer between the organic phase (halide) and aqueous phase (base/boronate) is the rate-limiting step. Poor mixing in the manual flask led to catalyst decomposition (palladium black formation) before conversion was complete.
Mechanistic Insight: The Physics of Reproducibility
To understand why automation yields superior results, we must look at the root causes of yield loss. The diagram below maps the variables controlled by APS that are typically uncontrolled in manual synthesis.
Figure 2: Root Cause Analysis of Yield Variance. APS systems specifically mitigate the "Mass Transfer" and "Thermal" risks shown above.
The Damköhler Number (
)
In the context of this benchmarking, the superior yield of the APS system can be explained by the Damköhler number (
) , which relates the reaction rate to the mass transfer rate.
Manual Batch:
(Reaction is faster than mixing). This leads to localized concentration gradients, promoting homocoupling side reactions.
APS:
(Mixing is faster than reaction).[1] This ensures a homogeneous kinetic regime, favoring the cross-coupling product.
Conclusion
Benchmarking against literature standards requires more than simply repeating an experiment; it requires a systemic evaluation of the physical parameters governing the reaction.[2]
This study confirms that Automated Parallel Synthesis does not merely "speed up" research; it fundamentally alters the reaction environment to be more consistent and rigorous. By transitioning from manual batch to automated control, researchers can:
Eliminate false negatives caused by poor mixing.
Obtain "True Yields" validated by qNMR.
Reduce the "Yield Gap" between discovery and process development.
References
Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533, 452–454.
[Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
[Link]
McNally, A., et al. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114-1117. (Highlighting the use of HTE for reaction discovery).
[Link]
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. (Discussing mixing efficiency and heat transfer).
[Link]